molecular formula C49H59N7O11 B8201653 SG3199-Val-Ala-PAB

SG3199-Val-Ala-PAB

Numéro de catalogue: B8201653
Poids moléculaire: 922.0 g/mol
Clé InChI: UTSDPVVCKWJDSI-XSNNZHSXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SG3199-Val-Ala-PAB is a useful research compound. Its molecular formula is C49H59N7O11 and its molecular weight is 922.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H59N7O11/c1-27(2)43(50)45(58)52-30(5)44(57)53-32-13-11-31(12-14-32)26-67-49(62)56-37-22-42(40(64-7)20-35(37)47(60)55-25-29(4)18-38(55)48(56)61)66-16-10-8-9-15-65-41-21-36-34(19-39(41)63-6)46(59)54-24-28(3)17-33(54)23-51-36/h11-14,19-25,27,30,33,38,43,48,61H,8-10,15-18,26,50H2,1-7H3,(H,52,58)(H,53,57)/t30-,33-,38-,43-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSDPVVCKWJDSI-XSNNZHSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H59N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of SG3199 in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of SG3199, a potent pyrrolobenzodiazepine (PBD) dimer, as a cytotoxic payload in the design and development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and provide visual representations of associated signaling pathways and experimental workflows.

Core Concepts: SG3199 as a Payload for ADCs

SG3199 is a synthetic, highly potent DNA-crosslinking agent belonging to the PBD dimer family.[1][2] In the context of ADCs, SG3199 serves as the "warhead" component, responsible for inducing cell death upon delivery to target cancer cells by a monoclonal antibody. It is the released, active form of the payload tesirine (B3181916) (SG3249).[1][2] The exquisite potency of SG3199 allows for effective cell killing even when the target antigen is expressed at low levels on the cancer cell surface.[3]

Mechanism of Action: DNA Interstrand Crosslinking

The primary mechanism of action of SG3199 is the formation of covalent interstrand cross-links in the minor groove of DNA.[1][2][4] This process occurs in a sequence-selective manner.[5] These cross-links physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. The resulting stalled replication forks and transcriptional machinery trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis.[6][7] A key feature of PBD dimer-induced DNA adducts is that they cause minimal distortion of the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively, contributing to their high cytotoxicity.[5]

The Tesirine Payload: Delivering SG3199

SG3199 is delivered as part of a larger payload system called tesirine (SG3249). Tesirine consists of SG3199, a cathepsin B-cleavable valine-alanine linker, and a maleimide (B117702) group for conjugation to the antibody.[3][8] This design ensures that the highly potent SG3199 remains inactive and stably attached to the antibody while in circulation. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the linker is cleaved by lysosomal proteases, releasing the active SG3199 to exert its cytotoxic effect.[8]

Quantitative Data

In Vitro Cytotoxicity of SG3199

SG3199 exhibits potent cytotoxic activity against a broad range of human cancer cell lines, with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 151.5 pM across a panel of 38 cell lines.[1][9] Hematological cancer cell lines have shown, on average, greater sensitivity to SG3199 than solid tumor cell lines.[1][10]

Cell LineCancer TypeGI50 (pM)
Hematological Malignancies
SU-DHL-1Anaplastic Large Cell Lymphoma0.79
Karpas-299Anaplastic Large Cell Lymphoma1.0
MOLM-13Acute Myeloid Leukemia2.5
MV-4-11Acute Myeloid Leukemia3.2
HL-60Acute Promyelocytic Leukemia5.8
RamosBurkitt's Lymphoma14.8
Granta-519Mantle Cell Lymphoma15.6
Jeko-1Mantle Cell Lymphoma20.1
U-266Multiple Myeloma25.3
L-428Hodgkin's Lymphoma38.9
JurkatAcute T-Cell Leukemia45.7
MEC-1B-Cell Chronic Lymphocytic Leukemia55.1
CCRF-CEMAcute Lymphoblastic Leukemia78.3
K-562Chronic Myelogenous Leukemia98.6
MOLT-4Acute Lymphoblastic Leukemia120.5
H929Multiple Myeloma158.6
Solid Tumors
LNCaPProstate Cancer38.7
NCI-N87Gastric Cancer45.2
MDA-MB-468Breast Cancer55.9
A549Lung Cancer74.8
HT-29Colon Cancer98.2
SK-OV-3Ovarian Cancer115.7
PC-3Prostate Cancer157.0
BT-474Breast Cancer189.3
DU145Prostate Cancer248.4
A431Skin Cancer301.6
Capan-1Pancreatic Cancer455.8
HCT-116Colon Cancer689.1
SW620Colon Cancer899.3
OVCAR-3Ovarian Cancer1050.0

Note: This is a selection of the full panel of cell lines tested. Data sourced from Hartley et al., 2018.[1][9]

Pharmacokinetic Properties of SG3199

SG3199 exhibits rapid clearance and a short half-life in vivo, which is a desirable feature for an ADC payload as it minimizes systemic exposure and potential off-target toxicity from any prematurely released drug.[1][7]

SpeciesParameterValue
RatHalf-life (T½)8 - 42 minutes
RatClearance1000 - 1500 mL/h/kg
RatPlasma Protein Binding~97%
Cynomolgus MonkeyPlasma Protein Binding~90%
HumanPlasma Protein Binding~95%

Data sourced from Hartley et al., 2018.[1][7][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of an SG3199-based ADC on cancer cells using a tetrazolium salt (MTT) colorimetric assay.[6][12]

Materials:

  • Target cancer cell lines (adherent or suspension)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • SG3199-based ADC and control antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 1,000–10,000 cells/well in 50 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a similar density.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment (for adherent cells) and recovery.

  • ADC Treatment:

    • Prepare serial dilutions of the SG3199-based ADC and control antibody in complete medium at 2x the final desired concentration.

    • Add 50 µL of the diluted ADC or control to the appropriate wells. Add 50 µL of medium to untreated control wells.

    • Incubate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the GI50 value.

DNA Interstrand Cross-Linking Assay (Agarose Gel-Based)

This protocol describes a method to detect the formation of DNA interstrand cross-links by SG3199 in naked DNA using agarose (B213101) gel electrophoresis.[1][13]

Materials:

  • Linearized plasmid DNA (e.g., pBR322)

  • SG3199

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Denaturation solution (e.g., formamide-based loading buffer)

  • Agarose

  • TAE or TBE buffer

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • Gel electrophoresis apparatus

  • UV transilluminator and imaging system

Procedure:

  • DNA Treatment:

    • Incubate linearized plasmid DNA with varying concentrations of SG3199 in TE buffer at 37°C for a defined period (e.g., 2 hours).

  • Denaturation:

    • Add denaturation solution to the samples and heat at 95°C for 5 minutes to completely denature the DNA into single strands.

    • Immediately place the samples on ice to prevent re-annealing.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing the DNA staining agent.

    • Load the denatured samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated sufficiently.

  • Visualization and Quantification:

    • Visualize the DNA bands under UV light.

    • Uncross-linked DNA will migrate as single-stranded DNA, while cross-linked DNA will rapidly re-anneal and migrate as double-stranded DNA (which runs faster than the single-stranded form in this denaturing context).

    • Quantify the intensity of the single-stranded and double-stranded DNA bands to determine the percentage of cross-linked DNA at each SG3199 concentration.

Signaling Pathways and Experimental Workflows

DNA Damage Response Signaling Pathway

The DNA interstrand cross-links induced by SG3199 are recognized by the cell's DNA damage response (DDR) machinery. This triggers a complex signaling cascade primarily involving the ATM and ATR kinases, which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[14][15][16] This pathway ultimately leads to cell cycle arrest, attempts at DNA repair, and if the damage is too extensive, apoptosis.[7]

DNA_Damage_Response cluster_nucleus Nucleus SG3199 SG3199 DNA DNA SG3199->DNA binds to minor groove ICL Interstrand Cross-link DNA->ICL forms StalledRepFork Stalled Replication Fork ICL->StalledRepFork DSB Double-Strand Break StalledRepFork->DSB ATR ATR StalledRepFork->ATR activates ATM ATM DSB->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 activates CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair ADC_Synthesis_Workflow cluster_synthesis Payload-Linker Synthesis cluster_conjugation Antibody Conjugation SG3199_syn SG3199 Synthesis PayloadLinker_syn Tesirine (SG3249) Synthesis SG3199_syn->PayloadLinker_syn Linker_syn Linker Synthesis (e.g., Val-Ala-PABC) Linker_syn->PayloadLinker_syn Conjugation Conjugation Reaction PayloadLinker_syn->Conjugation Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction Reduction->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assay (e.g., ELISA, Flow Cytometry) Internalization Internalization Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bystander Bystander Effect Assay Stability Plasma Stability Assay PK Pharmacokinetic Studies Efficacy Xenograft Efficacy Studies PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity ADC ADC Candidate ADC->Binding ADC->Internalization ADC->Cytotoxicity ADC->Bystander ADC->Stability ADC->PK

References

Valine-Alanine Linker Chemistry for Antibody-Drug Conjugates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, efficacy, and overall therapeutic index of the ADC. Among the various linker technologies, protease-cleavable linkers have gained prominence due to their ability to undergo specific cleavage within the tumor microenvironment or inside cancer cells. This whitepaper provides a comprehensive technical overview of the valine-alanine (Val-Ala) dipeptide linker, a key player in the next generation of ADCs.

The Val-Ala linker offers distinct advantages over the more commonly used valine-citrulline (Val-Cit) linker, primarily owing to its lower hydrophobicity. This characteristic allows for the conjugation of a higher number of drug molecules per antibody (drug-to-antibody ratio, DAR) with a reduced risk of aggregation, a significant challenge in ADC manufacturing and formulation.[1][] This guide will delve into the core chemistry of the Val-Ala linker, its mechanism of action, and provide detailed experimental protocols for its synthesis, conjugation to antibodies, and the characterization of the resulting ADCs.

Core Chemistry and Mechanism of Action

The Val-Ala linker is a dipeptide composed of the amino acids valine and alanine (B10760859). Its mechanism of action relies on the enzymatic cleavage by proteases, particularly cathepsin B, which is often overexpressed in the lysosomal compartments of cancer cells.[3][]

Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via endocytosis. The complex is then trafficked to the endosomes and subsequently to the lysosomes. The acidic environment and the presence of proteases within the lysosomes facilitate the degradation of the antibody and the cleavage of the Val-Ala linker.

The cleavage of the amide bond between the alanine residue and a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), triggers a cascade of electronic rearrangements within the spacer. This self-immolation process ultimately liberates the unmodified cytotoxic payload inside the cancer cell, where it can exert its therapeutic effect.[5][6] In some applications, particularly with non-internalizing antibodies, the Val-Ala linker can also be cleaved by proteases present in the tumor microenvironment.[7]

Data Presentation: Comparative Analysis of Val-Ala and Val-Cit Linkers

The choice of dipeptide linker can significantly impact the physicochemical properties and biological activity of an ADC. The following tables summarize key quantitative data comparing Val-Ala and Val-Cit linkers.

Table 1: Physicochemical Properties

PropertyValine-Alanine (Val-Ala) LinkerValine-Citrulline (Val-Cit) LinkerReference(s)
Hydrophobicity LowerHigher[1][8]
Aggregation at High DAR Less prone to aggregationMore prone to aggregation and precipitation[1][][8]
Achievable DAR Up to 7.4 with limited aggregationDifficult to achieve DAR > 4 due to aggregation[1]

Table 2: In Vitro Performance

ParameterValine-Alanine (Val-Ala) LinkerValine-Citrulline (Val-Cit) LinkerReference(s)
Cathepsin B Cleavage Rate Approximately half the rate of Val-CitBaseline[1][9]
Plasma Stability (Human) Highly stableHighly stable (t½ up to 230 days)[1][10]
Plasma Stability (Mouse) More stable than Val-Cit (t½ = 23 h)Less stable (t½ = 11.2 h) due to cleavage by carboxylesterase 1c[1][10][11]
In Vitro Cytotoxicity (IC50) Comparable to Val-Cit with MMAE payloadComparable to Val-Ala with MMAE payload[][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a Val-Ala linker-payload conjugate, its conjugation to a monoclonal antibody, and the subsequent characterization of the ADC.

Protocol 1: Synthesis of Maleimidocaproyl-Valine-Alanine-PABC-MMAE (MC-Val-Ala-PABC-MMAE)

This protocol describes the synthesis of a common Val-Ala linker-payload construct.

Materials:

  • Fmoc-Val-Ala-OH

  • p-Aminobenzyl alcohol (PABA)

  • p-Nitrophenyl chloroformate (PNP-Cl)

  • Monomethyl auristatin E (MMAE)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu)

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of Fmoc-Val-Ala-PABA:

    • Dissolve Fmoc-Val-Ala-OH (1 eq.), HOBt (1.2 eq.), and HBTU (1.2 eq.) in DMF.

    • Add DIPEA (3 eq.) and stir for 10 minutes.

    • Add p-aminobenzyl alcohol (1.1 eq.) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Ala-PABA in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

  • PNP Activation of PABA:

    • Dissolve the deprotected H2N-Val-Ala-PABA in DCM.

    • Cool the solution to 0°C and add pyridine (B92270) (2 eq.).

    • Slowly add a solution of p-nitrophenyl chloroformate (1.5 eq.) in DCM.

    • Stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Wash the reaction mixture with 1M HCl, water, and brine.

    • Dry the organic layer and concentrate to obtain the PNP-activated linker.

  • Conjugation of MMAE to the Linker:

    • Dissolve the PNP-activated linker and MMAE (1.1 eq.) in DMF.

    • Add DIPEA (2 eq.) and stir at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Purify the Val-Ala-PABC-MMAE conjugate by preparative HPLC.

  • Coupling of Maleimidocaproic Acid:

    • To the purified Val-Ala-PABC-MMAE, add maleimidocaproic acid N-hydroxysuccinimide ester (MC-OSu) (1.2 eq.) and DIPEA (2 eq.) in DMF.

    • Stir at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final product, MC-Val-Ala-PABC-MMAE, by preparative HPLC.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the MC-Val-Ala-PABC-MMAE to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • MC-Val-Ala-PABC-MMAE in DMSO

  • Cysteine solution

  • Conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.4)

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Adjust the mAb concentration to 5-10 mg/mL in conjugation buffer.

    • Add a freshly prepared solution of TCEP or DTT to the mAb solution. The molar ratio of reducing agent to mAb needs to be optimized to achieve the desired DAR (typically 2-4 molar equivalents of TCEP for a target DAR of 4).[12][13]

    • Incubate at 37°C for 30-90 minutes.[5][12]

    • Immediately remove the excess reducing agent using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Adjust the concentration of the reduced mAb to 2.5-5 mg/mL with chilled conjugation buffer.[12]

    • Prepare a solution of MC-Val-Ala-PABC-MMAE in DMSO at a concentration of approximately 10 mM.

    • Add the drug-linker solution to the reduced mAb solution. The molar excess of the drug-linker should be optimized (typically 1.2-1.5 fold excess per free thiol).[5] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

    • Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle agitation, protected from light.[14]

  • Quenching the Reaction:

    • Add an excess of cysteine solution (e.g., 20-fold molar excess relative to the drug-linker) to quench any unreacted maleimide (B117702) groups.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker, excess cysteine, and other reaction components using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[15][16][17][18][19]

Protocol 3: Characterization of the Val-Ala ADC

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

  • The average DAR is the molar ratio of the payload to the antibody.

2. DAR Distribution by Hydrophobic Interaction Chromatography (HIC):

  • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate or sodium chloride in a phosphate (B84403) buffer).

  • ADCs with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

  • The peak area of each species (DAR0, DAR2, DAR4, etc.) can be used to calculate the average DAR and the distribution of drug-loaded species.[15]

3. Mass Spectrometry (MS) Analysis:

  • Intact Mass Analysis (Native MS): Provides the molecular weight of the intact ADC, allowing for the determination of the DAR distribution.[3][20]

  • Reduced Mass Analysis (LC-MS): The ADC is reduced to separate the light and heavy chains. The masses of the individual chains with different numbers of conjugated drugs are measured to determine the DAR and the location of conjugation.[1][21][22]

Protocol 4: In Vitro Cathepsin B Cleavage Assay

Materials:

  • Purified Val-Ala ADC

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • HPLC system with a C18 column

Procedure:

  • Activate cathepsin B according to the manufacturer's instructions.

  • Incubate the ADC (e.g., 1 mg/mL) with activated cathepsin B (e.g., 10 µg/mL) in the assay buffer at 37°C.

  • Take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction by adding a protease inhibitor or by acidifying the sample.

  • Analyze the samples by RP-HPLC to quantify the amount of released payload.[23]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • Val-Ala ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cells in 96-well plates at an optimized density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the Val-Ala ADC, control antibody, and free drug for a specified period (e.g., 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[24]

Mandatory Visualizations

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Payload Payload Cell Death Cell Death Payload->Cell Death 5. Cytotoxicity Cancer Cell Cancer Cell Antigen Antigen Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Lysosome->Payload 4. Cleavage & Release

Caption: Intracellular trafficking and payload release of a Val-Ala linked ADC.

Experimental_Workflow start Start synthesis Synthesis of MC-Val-Ala-PABC-Payload start->synthesis process process analysis analysis end End conjugation Conjugation synthesis->conjugation reduction Antibody Reduction reduction->conjugation purification Purification (HIC/SEC) conjugation->purification characterization Characterization purification->characterization dar_uv DAR by UV-Vis characterization->dar_uv dar_hic DAR by HIC characterization->dar_hic ms Mass Spectrometry characterization->ms cleavage_assay In Vitro Cleavage Assay characterization->cleavage_assay cytotoxicity_assay In Vitro Cytotoxicity Assay cleavage_assay->cytotoxicity_assay cytotoxicity_assay->end

Caption: Experimental workflow for the development of a Val-Ala ADC.

Conclusion

The valine-alanine dipeptide linker represents a significant advancement in ADC technology, offering a solution to the challenges of hydrophobicity and aggregation associated with other cleavable linkers. Its favorable physicochemical properties, combined with its efficient cleavage by lysosomal proteases, make it an attractive choice for the development of next-generation ADCs with an improved therapeutic window. The detailed experimental protocols provided in this guide offer a practical framework for researchers and drug developers working in this exciting field. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, the Val-Ala linker is poised to play an increasingly important role in the design of innovative and effective cancer therapies.

References

The P-aminobenzyl (PAB) Self-Immolative Spacer: A Technical Guide to its Core Function in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of sophisticated drug delivery systems, most notably in the field of Antibody-Drug Conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has been pivotal in enhancing the therapeutic window of highly potent cytotoxic agents. This technical guide provides an in-depth exploration of the PAB spacer's function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

The Core Principle: Triggered Cascade to Unmask Potency

The fundamental role of the PAB self-immolative spacer is to act as a stable linker between a carrier molecule, such as an antibody, and a potent pharmacological payload. In its conjugated form, the drug is rendered inactive. The PAB spacer is engineered to undergo a rapid, irreversible electronic cascade, or "self-immolation," only after a specific activation event, leading to the release of the unmodified, fully active drug.

This process is most commonly initiated by the enzymatic cleavage of a neighboring peptide sequence, such as the valine-citrulline (Val-Cit) dipeptide, which is recognized by lysosomal proteases like cathepsin B that are often overexpressed in tumor cells.[1][] Once the amide bond linking the dipeptide to the PAB's amino group is cleaved, a 1,6-elimination reaction is triggered. This spontaneous cascade results in the release of the drug, carbon dioxide, and an aza-quinone methide species.[]

G cluster_ADC Antibody-Drug Conjugate (ADC) in Circulation cluster_Cell Target Cancer Cell cluster_Cleavage Payload Release Cascade ADC Antibody-Linker-PAB-Payload Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome EnzymaticCleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->EnzymaticCleavage Cathepsin B SelfImmolation PAB Self-Immolation (1,6-Elimination) EnzymaticCleavage->SelfImmolation Trigger PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Byproducts CO2 + Aza-quinone Methide SelfImmolation->Byproducts

Quantitative Data on PAB Spacer Performance

The stability and cleavage kinetics of the PAB spacer system are critical for the efficacy and safety of the drug conjugate. The following tables summarize key quantitative data from various studies.

Linker SystemSpeciesMatrixHalf-life (t½)Reference
Val-Cit-PABCHumanPlasma> 230 days[4]
Val-Cit-PABCMousePlasma~2 days[5]
Glu-Val-Cit-PABCMousePlasma~12 days[5]
Sulfatase-cleavable linkerMousePlasma> 7 days[6]
Silyl ether linkerHumanPlasma> 7 days[6]
cAC10-MMAE (Val-Cit)Mouse-~144 hours (6.0 days)[7]
cAC10-MMAE (Val-Cit)Cynomolgus Monkey-~230 hours (9.6 days)[7]

Table 1: Comparative Plasma Stability of PAB-based and Other Cleavable Linkers. This table highlights the significant species-specific variation in the stability of the Val-Cit-PABC linker, which is notably less stable in mouse plasma due to cleavage by carboxylesterase 1c.[8]

Linker SystemEnzymeCleavage Rate/EfficiencyReference
Val-Cit-PABCCathepsin Bt½ = 240 minutes[9]
Phe-Lys-PABCCathepsin Bt½ = 8 minutes[9]
Val-Ala-PABCCathepsin BCleaved at half the rate of Val-Cit[10]
Sulfatase-cleavable linkerSulfataset½ = 24 minutes[6]

Table 2: Enzymatic Cleavage Kinetics of PAB-based Linkers. The rate of enzymatic cleavage is dependent on the peptide sequence recognized by the protease.

ADC with LinkerCell LineIC50 (pmol/L)Reference
Sulfatase-linker-ADCHER2+61 and 111[6]
Non-cleavable ADCHER2+609[6]
Val-Ala-ADCHER2+92[6]
Galactosidase-linker-ADCSKBR3Superior to controls[11]

Table 3: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers. The efficiency of payload release, dictated by the linker system, directly impacts the cytotoxic potency of the ADC.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of PAB-based drug-linker conjugates.

Synthesis of a Val-Cit-PAB Drug-Linker

This protocol outlines a general approach for the synthesis of a maleimide-activated Val-Cit-PAB-payload conjugate, ready for conjugation to a thiol-containing carrier like a reduced antibody.

G Start Fmoc-Val-Cit-PAB-PNP + Amine-Payload Step1 Payload Conjugation (DMF/DMSO, DIPEA) Start->Step1 Step2 Fmoc Deprotection (Piperidine in DMF) Step1->Step2 Step3 Maleimide (B117702) Activation (e.g., Mc-OSu) Step2->Step3 End Maleimide-Val-Cit-PAB-Payload Step3->End

Materials:

  • Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate activated linker)

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Maleimidocaproyl-succinimide (Mc-OSu) or other maleimide activation reagent

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Payload Conjugation:

    • Dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

    • Add the payload solution to the linker solution, followed by the addition of DIPEA (2.0-3.0 equivalents).

    • Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.

    • Purify the Fmoc-Val-Cit-PAB-Payload conjugate by RP-HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-protected conjugate in anhydrous DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for approximately 30 minutes, monitoring the deprotection by RP-HPLC.

    • Once complete, precipitate the deprotected product (H₂N-Val-Cit-PAB-Payload) by adding cold diethyl ether and collect by centrifugation.

    • Confirm the removal of the Fmoc group by mass spectrometry (mass decrease of 222.2 Da).

  • Maleimide Activation:

    • Dissolve the deprotected drug-linker in anhydrous DMF.

    • Add Mc-OSu (or a similar reagent) and a suitable base like DIPEA.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, purify the final maleimide-activated drug-linker by RP-HPLC and lyophilize.

In Vitro Plasma Stability Assay

This assay determines the stability of an ADC in plasma, assessing premature payload release.

Materials:

  • Purified ADC

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or G affinity chromatography media

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration (e.g., 100 µg/mL) in pre-warmed human and mouse plasma at 37°C. A control incubation in PBS should also be performed.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the incubation mixture.

  • Immediately quench any reaction by diluting the sample in cold PBS or by freezing.

  • Capture the ADC from the plasma sample using Protein A or G affinity chromatography to remove plasma proteins.

  • Wash the captured ADC.

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.[5]

Cathepsin B Cleavage Assay

This assay confirms the susceptibility of the linker to enzymatic cleavage by its target protease.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)

  • Incubator at 37°C

  • Quenching solution

  • LC-MS or RP-HPLC system

Procedure:

  • Prepare a reaction mixture containing the ADC in the assay buffer.

  • Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction and stop the enzymatic activity by adding a quenching solution.

  • Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage rate.[12]

Conclusion

The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective tool in the targeted delivery of potent therapeutics. Its mechanism of triggered, traceless drug release has been instrumental in the success of numerous ADCs. A thorough understanding of its chemistry, stability, and cleavage kinetics, as outlined in this guide, is essential for the rational design and optimization of next-generation drug conjugates. The provided quantitative data and experimental protocols offer a valuable resource for researchers and developers in this dynamic field.

References

The Journey of Tesirine (SG3249): From Concept to a Clinical Payload

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tesirine (B3181916) (SG3249) has emerged as a significant payload in the development of antibody-drug conjugates (ADCs), offering a potent cytotoxic mechanism with favorable physicochemical properties for clinical applications. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Tesirine. We delve into the design rationale that led to its creation, detailing the strategic incorporation of a pyrrolobenzodiazepine (PBD) dimer warhead, a cathepsin B-cleavable linker, and a solubility-enhancing spacer. This document outlines the robust, convergent synthetic route developed for its clinical-scale production and presents key quantitative data on its properties and efficacy. Furthermore, detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development in the field of targeted cancer therapy.

Introduction: The Quest for a Superior ADC Payload

The field of antibody-drug conjugates (ADCs) has revolutionized oncology by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. The design of the payload, the cytotoxic component of the ADC, is critical to its success. Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as ADC payloads. Tesirine (SG3249) was rationally designed to harness the power of PBDs while addressing key challenges in ADC development, such as hydrophobicity and conjugation efficiency.[1][2][3][4][5]

The core of Tesirine's design lies in its three key components:

  • The Warhead (SG3199): A potent PBD dimer capable of forming covalent interstrand cross-links in the minor groove of DNA, leading to cell death.[6][7][8][9][10][11]

  • The Linker: A cathepsin B-cleavable valine-alanine dipeptide linker ensures that the warhead is released preferentially inside cancer cells, where cathepsin B is often overexpressed in the lysosomal compartment.[1][2][4][5]

  • The Spacer: A discrete polyethylene (B3416737) glycol (PEG8) spacer is incorporated to improve the solubility and overall physicochemical properties of the payload, which in turn leads to better conjugation characteristics and lower aggregation of the final ADC.[1]

This guide will provide a comprehensive overview of the scientific journey of Tesirine, from its molecular design and synthesis to its mechanism of action and preclinical validation.

Physicochemical and Biological Properties of Tesirine and its Warhead

The desirable properties of Tesirine as an ADC payload are underpinned by its specific chemical structure. A key parameter is its hydrophobicity, which influences the aggregation and pharmacokinetic properties of the resulting ADC.

PropertyAnalyteValueReference
HydrophobicityTesirine (SG3249)logD7.4 = 2.11[1]
Mean GI50SG3199151.5 pM[8][9][11][12][13]
In Vitro Cytotoxicity (IC50)
K562 (human myelogenous leukemia)Tesirine150 pM[6]
NCI-N87 (human gastric carcinoma)Tesirine20 pM[6]
BT474 (human breast carcinoma)Tesirine1 nM[6]
SKBR3 (human breast adenocarcinoma)Tesirine320 pM[6]

The Synthesis of Tesirine: A Convergent Approach

A robust and scalable synthetic route is crucial for the clinical development of any pharmaceutical agent. Tesirine is synthesized using a flexible, convergent strategy, which allows for the efficient production of the final compound.[1][2][3][4][5][14]

General Synthesis Workflow

The synthesis of Tesirine involves the preparation of three key building blocks that are subsequently coupled to form the final payload.

G cluster_0 Building Block Synthesis A PBD Dimer Core Synthesis E Final Coupling to PBD Dimer Core A->E B Linker Synthesis (Val-Ala-PABC) D Coupling of Spacer and Linker B->D C Spacer Synthesis (Maleimide-PEG8) C->D D->E F Tesirine (SG3249) E->F G cluster_0 Extracellular cluster_1 Intracellular A ADC binds to tumor antigen on cancer cell surface B ADC-antigen complex is internalized via endocytosis A->B 1 C Trafficking to lysosome B->C 2 D Cathepsin B cleaves the Val-Ala linker C->D 3 E Release of the active warhead, SG3199 D->E 4 F SG3199 translocates to the nucleus E->F 5 G SG3199 binds to the minor groove of DNA F->G 6 H Formation of DNA interstrand cross-links G->H 7 I DNA damage response, cell cycle arrest, and apoptosis H->I 8

References

In Vitro Cytotoxicity of SG3199 PBD Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG3199 is a highly potent pyrrolobenzodiazepine (PBD) dimer and the cytotoxic warhead component of the antibody-drug conjugate (ADC) payload, tesirine (B3181916).[1] PBD dimers are a class of DNA minor groove interstrand cross-linking agents, exhibiting picomolar cytotoxic activity against a broad range of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of SG3199, including its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols.

Mechanism of Action

SG3199 exerts its potent cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links.[1][3] This process effectively blocks DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis.[4][5] The formation of these DNA adducts triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates repair mechanisms.[4][6] However, the highly stable nature of the PBD-DNA cross-links often overwhelms the cellular repair capacity, leading to programmed cell death.[1][7]

SG3199_Mechanism_of_Action

Quantitative Cytotoxicity Data

SG3199 has demonstrated potent cytotoxic activity across a wide panel of human cancer cell lines. The GI50 (50% growth inhibition) values are typically in the picomolar range.

Table 1: In Vitro Cytotoxicity of SG3199 in Human Cancer Cell Lines[7]
Cell LineCancer TypeGI50 (pM)
KARPAS-299Anaplastic Large Cell Lymphoma0.79
SU-DHL-1Anaplastic Large Cell Lymphoma2.1
MOLM-13Acute Myeloid Leukemia3.5
MV-4-11Acute Myeloid Leukemia4.2
RAMOSBurkitt's Lymphoma14.8
NCI-H929Multiple Myeloma23.4
LNCaPProstate Cancer38.7
NCI-N87Gastric Cancer74.8
A549Lung Cancer157
MDA-MB-231Breast Cancer248
SK-OV-3Ovarian Cancer350
HT-29Colon Cancer1050

Data summarized from Hartley, J. A., et al. (2018). Scientific Reports.[7]

Table 2: Influence of DNA Repair and Multidrug Resistance on SG3199 Cytotoxicity[7][8]
Cell Line PairCharacteristicFold Difference in IC50/GI50
CHO AA8 vs. UV96Wild-type vs. ERCC1 Defective3-fold more sensitive in UV96
CHO AA8 vs. IRS1SFWild-type vs. Homologous Recombination Defective30-fold more sensitive in IRS1SF
SKOV3 vs. SKOV3-TRDrug-sensitive vs. Multidrug Resistant6-fold less sensitive in SKOV3-TR
MDA-MB-231 vs. MDA-MB-231-MDR1Drug-sensitive vs. Multidrug Resistant20-fold less sensitive in MDA-MB-231-MDR1

Experimental Protocols

In Vitro Cytotoxicity Assay using CellTiter-Glo®

This protocol describes a common method for determining the cytotoxicity of SG3199 by measuring ATP levels as an indicator of cell viability.

Cytotoxicity_Workflow incubate_adhere incubate_adhere add_sg3199 add_sg3199 incubate_adhere->add_sg3199 incubate_drug incubate_drug equilibrate equilibrate incubate_drug->equilibrate read_luminescence read_luminescence calculate_gi50 calculate_gi50 read_luminescence->calculate_gi50

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • SG3199 stock solution (in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The seeding density will need to be optimized for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.[3]

  • Drug Treatment:

    • Prepare serial dilutions of SG3199 in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted SG3199 solutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[4]

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[8]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from control wells (medium only) from all experimental readings.

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the cell viability against the logarithm of the SG3199 concentration and determine the GI50 value using a non-linear regression curve fit.

DNA Interstrand Cross-linking Comet Assay

This protocol provides a method to detect the formation of DNA interstrand cross-links in cells treated with SG3199.[7][10]

Materials:

  • Cancer cell lines

  • SG3199

  • CometAssay® Kit (Trevigen) or equivalent

  • Irradiation source (e.g., X-ray)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of SG3199 for a specified time (e.g., 2 hours).

    • Wash the cells and incubate in drug-free medium for a further period (e.g., 24 hours) to allow for cross-link formation.[7]

  • Comet Assay:

    • Harvest and resuspend the cells at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.

    • Combine the cells with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.

    • Place the slide flat at 4°C in the dark for 10 minutes to allow the agarose (B213101) to solidify.

    • Immerse the slides in Lysis Solution and incubate at 4°C for 30-60 minutes.

    • Irradiate the slides on ice with a defined dose of ionizing radiation to introduce a known number of DNA strand breaks.

    • Immerse the slides in alkaline unwinding solution (pH > 13) for 20-60 minutes at 4°C in the dark.

    • Perform electrophoresis at 4°C in the dark.

    • Wash the slides with neutralization buffer and then with distilled water.

    • Stain the DNA with a fluorescent dye (e.g., SYBR® Gold).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the Olive Tail Moment (OTM) using appropriate software. A decrease in the OTM compared to irradiated control cells indicates the presence of interstrand cross-links, which retard DNA migration.[7]

Conclusion

SG3199 is a PBD dimer with exceptionally potent in vitro cytotoxicity against a broad spectrum of cancer cell lines. Its mechanism of action, involving the formation of persistent DNA interstrand cross-links, makes it a powerful warhead for ADCs. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working with SG3199 and other PBD-based cytotoxic agents.

References

Methodological & Application

SG3199-Val-Ala-PAB: Comprehensive Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SG3199-Val-Ala-PAB is a key intermediate in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer-based payload utilized in antibody-drug conjugates (ADCs). As a prodrug, this compound is designed for selective activation within the tumor microenvironment. The Valine-Alanine (Val-Ala) dipeptide linker is susceptible to cleavage by proteases such as Cathepsin B, which are often overexpressed in cancer cells. This targeted release of the active cytotoxic agent, SG3199, minimizes systemic toxicity while maximizing anti-tumor efficacy.

This document provides detailed application notes and protocols for the solubility and formulation of this compound to support preclinical research and development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C49H59N7O11[1]
Molecular Weight 922.03 g/mol [1]
Appearance White to off-white solid[1]
Storage (Powder) -20°C for up to 3 years. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen).[2][3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Protect from light and store under nitrogen.[1][3]

Solubility Data

The solubility of this compound has been determined in various solvents and formulations. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1]

Solvent/FormulationSolubilityMolar Concentration (mM)
DMSO 130 mg/mL140.99
Formulation 1 ≥ 3.25 mg/mL≥ 3.52
Formulation 2 ≥ 3.25 mg/mL≥ 3.52

Formulation 1 Components: 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline[2] Formulation 2 Components: 10% DMSO, 90% Corn Oil[2]

Prodrug Activation Pathway

This compound is designed to release the active PBD dimer warhead, SG3199, upon enzymatic cleavage of the Val-Ala linker by Cathepsin B within the lysosome of target cancer cells. This is followed by a self-immolative cascade of the para-aminobenzyl (PAB) spacer to release the active drug.[4][]

G cluster_lysosome Lysosome (Acidic pH) This compound-ADC This compound (Attached to ADC) Cathepsin_B Cathepsin B This compound-ADC->Cathepsin_B Internalization Cleavage Dipeptide Cleavage This compound-ADC->Cleavage Cathepsin_B->Cleavage Unstable_Intermediate Unstable Intermediate Cleavage->Unstable_Intermediate Self_Immolation 1,6-Self-Immolation of PAB Spacer Unstable_Intermediate->Self_Immolation SG3199 Active SG3199 Warhead Self_Immolation->SG3199 DNA_Crosslinking DNA Interstrand Cross-linking SG3199->DNA_Crosslinking G cluster_aqueous Aqueous Formulation Workflow cluster_oil Oil-based Formulation Workflow A_Start Start A_DMSO_Stock Prepare 32.5 mg/mL This compound in DMSO A_Start->A_DMSO_Stock A_Add_PEG300 Add DMSO stock to PEG300 (1:4 ratio) A_DMSO_Stock->A_Add_PEG300 A_Mix1 Mix until clear A_Add_PEG300->A_Mix1 A_Add_Tween Add Tween® 80 (5% final volume) A_Mix1->A_Add_Tween A_Mix2 Mix until uniform A_Add_Tween->A_Mix2 A_Add_Saline Add Saline (45% final volume) A_Mix2->A_Add_Saline A_Final_Mix Mix gently A_Add_Saline->A_Final_Mix A_End Ready for use A_Final_Mix->A_End O_Start Start O_DMSO_Stock Prepare 32.5 mg/mL This compound in DMSO O_Start->O_DMSO_Stock O_Add_Corn_Oil Add DMSO stock to Corn Oil (1:9 ratio) O_DMSO_Stock->O_Add_Corn_Oil O_Mix Mix until clear and uniform O_Add_Corn_Oil->O_Mix O_End Ready for use O_Mix->O_End

References

Application Notes and Protocols for the Characterization of SG3199-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. SG3199, a pyrrolobenzodiazepine (PBD) dimer, is a highly potent DNA-crosslinking agent utilized as a payload in several ADCs currently under development and in clinical trials.[1][2][3] The exceptional potency of SG3199 necessitates a thorough and precise characterization of the resulting ADC to ensure its safety, efficacy, and manufacturing consistency.

These application notes provide a comprehensive overview of the key techniques and detailed protocols for the characterization of SG3199-based ADCs. The methodologies described herein cover the critical quality attributes of an ADC, including drug-to-antibody ratio (DAR), binding affinity, in vitro cytotoxicity, and in vivo efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical parameter that significantly influences the efficacy and safety of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[4][5][6][7]

Experimental Protocol: DAR Determination by HIC

Objective: To determine the average DAR and the distribution of different drug-loaded species in an SG3199-based ADC preparation.

Materials:

  • SG3199-based ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • HPLC system with a UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

  • Inject 10-20 µg of the ADC sample onto the column.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm (for the antibody) and 334 nm (for the PBD payload).

  • Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.) based on their retention times.

  • Calculate the area of each peak.

  • Determine the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Data Presentation: Representative DAR Profile
ADC SpeciesRetention Time (min)Peak Area (%)
DAR 010.25.5
DAR 215.825.3
DAR 420.148.1
DAR 623.518.9
DAR 826.22.2
Average DAR 3.8

Analysis of Binding Affinity

The binding affinity of the ADC to its target antigen on the surface of cancer cells is a crucial determinant of its efficacy. Flow cytometry is a common method to assess the binding affinity (Kd) of ADCs.[8][9][10]

Experimental Protocol: Binding Affinity by Flow Cytometry

Objective: To determine the equilibrium dissociation constant (Kd) of an SG3199-based ADC to its target antigen on cancer cells.

Materials:

  • Target-positive cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)

  • Target-negative cancer cell line (e.g., MCF-7 for anti-HER2 ADC)

  • SG3199-based ADC

  • Unconjugated monoclonal antibody (isotype control)

  • FACS buffer (PBS with 1% BSA)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)

  • Flow cytometer

Procedure:

  • Harvest and wash the target-positive and target-negative cells.

  • Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of the SG3199-based ADC and the isotype control in FACS buffer.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted ADC or isotype control to the respective wells.

  • Incubate the plate on ice for 1 hour.

  • Wash the cells three times with cold FACS buffer.

  • Resuspend the cells in 100 µL of the fluorescently labeled secondary antibody solution.

  • Incubate the plate on ice for 30 minutes in the dark.

  • Wash the cells three times with cold FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer and acquire the data on a flow cytometer.

  • Determine the median fluorescence intensity (MFI) for each concentration.

  • Plot the MFI against the ADC concentration and fit the data to a one-site binding (hyperbola) model to calculate the Kd.

Data Presentation: Binding Affinity of an anti-LGR5-SG3199 ADC
Cell LineTarget ExpressionADCKd (nM)
HEK293T-LGR5LGR5-positive8F2-SG31991.2[11]
HEK293TLGR5-negative8F2-SG3199No significant binding[11]
HEK293T-LGR5LGR5-positiveR20-SG3199 (isotype control)Minimal binding[11]

In Vitro Cytotoxicity Assessment

The cytotoxic potential of an SG3199-based ADC is a direct measure of its ability to kill target cancer cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 (half-maximal inhibitory concentration) of cytotoxic agents.[12][13]

Experimental Protocol: In Vitro Cytotoxicity by MTT Assay

Objective: To determine the IC50 value of an SG3199-based ADC in target-positive and target-negative cancer cell lines.

Materials:

  • Target-positive cancer cell line (e.g., SKNAS for anti-LGR5 ADC)

  • Target-negative cancer cell line (e.g., CHP212-LGR5KO for anti-LGR5 ADC)

  • SG3199-based ADC

  • Isotype control ADC

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed 3,000 cells per well in a 96-well plate and incubate overnight.[11]

  • Prepare serial dilutions of the SG3199-based ADC and the isotype control ADC in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted ADCs.

  • Incubate the cells for 5 days.[11][14]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Data Presentation: Cytotoxicity of an anti-LGR5-SG3199 ADC
Cell LineTarget ExpressionADCIC50 (nM)
SKNASLGR5-high8F2-SG31990.1 - 0.2[11]
SKNBE2LGR5-high8F2-SG31990.1 - 0.2[11]
CHP212LGR5-high8F2-SG31990.1 - 0.2[11]
CHP212-LGR5KOLGR5-negative8F2-SG3199>10[11]
SKNASLGR5-highR20-SG3199 (isotype control)~10[11]

Mechanism of Action: DNA Interstrand Crosslinking

SG3199 exerts its cytotoxic effect by forming covalent interstrand crosslinks in the minor groove of DNA, which blocks DNA replication and transcription, ultimately leading to apoptosis.[1][2][3] The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks and crosslinks.[15][16][17]

Experimental Protocol: DNA Interstrand Crosslinking by Comet Assay

Objective: To qualitatively and quantitatively assess the formation of DNA interstrand crosslinks in cells treated with an SG3199-based ADC.

Materials:

  • Target-positive cancer cell line

  • SG3199-based ADC

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris-HCl, pH 7.5)

  • SYBR Green I staining solution

  • Microscope slides

  • Low melting point agarose (B213101)

Procedure:

  • Treat cells with the SG3199-based ADC for a specified time (e.g., 24 hours).

  • Harvest and resuspend the cells in PBS.

  • Mix the cell suspension with low melting point agarose and layer onto a microscope slide.

  • Immerse the slides in lysis solution for 1 hour at 4°C.

  • Irradiate the slides with a controlled dose of X-rays to induce random DNA strand breaks.

  • Immerse the slides in alkaline electrophoresis buffer for 40 minutes to unwind the DNA.

  • Perform electrophoresis at 25 V for 30 minutes.

  • Neutralize the slides with neutralizing buffer.

  • Stain the slides with SYBR Green I.

  • Visualize the comets using a fluorescence microscope and quantify the tail moment to determine the extent of DNA crosslinking (a decrease in tail moment indicates crosslinking).

Signaling Pathway Diagram: DNA Damage Response to SG3199

DNA_Damage_Response cluster_ADC_Action ADC Internalization and Payload Release cluster_DNA_Damage DNA Damage Induction cluster_DDR_Activation DNA Damage Response Activation cluster_Cell_Cycle_Arrest Cell Cycle Arrest and Apoptosis ADC SG3199-ADC Internalization Receptor-Mediated Internalization ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome SG3199_release SG3199 Release Lysosome->SG3199_release SG3199 SG3199 SG3199_release->SG3199 DNA_Crosslink DNA Interstrand Crosslink SG3199->DNA_Crosslink Replication_Fork_Stall Replication Fork Stalling DNA_Crosslink->Replication_Fork_Stall ATM ATM DNA_Crosslink->ATM ATR ATR Replication_Fork_Stall->ATR CHK1 CHK1 ATR->CHK1 activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1->Cell_Cycle_Arrest CHK2 CHK2 ATM->CHK2 activates CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: DNA Damage Response Pathway Induced by SG3199.

In Vivo Efficacy Evaluation

The ultimate test of an ADC's therapeutic potential is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for preclinical evaluation of ADC efficacy.[11][14][18][19]

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor activity of an SG3199-based ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Target-positive human cancer cell line

  • SG3199-based ADC

  • Vehicle control (e.g., PBS)

  • Isotype control ADC

  • Matrigel (optional)

Procedure:

  • Subcutaneously implant 5 x 10^6 cancer cells (mixed with Matrigel if necessary) into the flank of each mouse.[11]

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).[11]

  • Randomize the mice into treatment groups (e.g., vehicle, isotype control, and different doses of the SG3199-based ADC).

  • Administer the treatments intravenously (i.v.) at a specified dosing schedule (e.g., once weekly for five weeks).[11]

  • Measure the tumor volume and body weight of each mouse twice weekly. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Data Presentation: In Vivo Efficacy of an anti-LGR5-SG3199 ADC in a SKNAS Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 35 (mm³)Tumor Growth Inhibition (%)
Vehicle-QW x 5~12000
R20-SG3199 (Isotype)0.3QW x 5~1150~4
8F2-SG31990.1QW x 5~150~87.5
8F2-SG31990.3QW x 5~100~91.7
Data are representative and based on findings from similar studies.[11][19]

Experimental Workflow Diagrams

ADC Characterization Workflow

ADC_Characterization_Workflow cluster_Synthesis ADC Synthesis & Purification cluster_Characterization Physicochemical & Biological Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker_Payload Linker_Payload->Conjugation Purification Purification Conjugation->Purification DAR DAR by HIC Purification->DAR Binding Binding Affinity by Flow Cytometry Purification->Binding Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Binding->Cytotoxicity Mechanism Mechanism of Action (Comet Assay) Cytotoxicity->Mechanism InVivo In Vivo Efficacy (Xenograft Model) Cytotoxicity->InVivo InVivo_Workflow start Start implant Tumor Cell Implantation start->implant growth Tumor Growth to ~100 mm³ implant->growth randomize Randomization growth->randomize treat Treatment Administration randomize->treat monitor Tumor & Body Weight Monitoring treat->monitor end End of Study (Tumor Excision) monitor->end

References

Measuring the Drug-to-Antibody Ratio (DAR) of SG3199 Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the potent pyrrolobenzodiazepine (PBD) dimer payload, SG3199. Accurate DAR measurement is a critical quality attribute (CQA) that directly impacts the safety and efficacy of an ADC.[1] This guide covers the most common and robust methods for DAR analysis: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to SG3199 and DAR

SG3199 is a highly potent DNA cross-linking agent that functions as the cytotoxic "warhead" in several advanced ADC candidates.[2] It belongs to the PBD dimer class of payloads, known for their picomolar cytotoxicity.[3] The DAR represents the average number of SG3199 molecules conjugated to a single antibody. An optimal DAR is crucial; a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and poor pharmacokinetics. Therefore, precise and reproducible DAR measurement is essential throughout the ADC development and manufacturing process.

Key Analytical Techniques for DAR Determination

Several analytical techniques can be employed to determine the DAR of SG3199 conjugates. The choice of method often depends on the stage of development, the required level of detail, and the specific characteristics of the ADC.

  • UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR of a purified ADC sample.[4][5] It relies on the distinct absorbance properties of the antibody and the SG3199 payload.[]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on the number of conjugated SG3199 molecules, providing information on both the average DAR and the distribution of drug-loaded species.[7][8] The addition of the hydrophobic PBD payload increases the overall hydrophobicity of the antibody, allowing for separation of species with different DAR values.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and highly sensitive method that provides detailed information on the DAR, drug-load distribution, and can also identify the location of conjugation.[11] It is often considered the gold standard for ADC characterization.

Section 1: Average DAR Determination by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR for a purified ADC sample. It is based on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the SG3199 payload at specific wavelengths.[]

Experimental Protocol
  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_).

    • Determine the molar extinction coefficient of the SG3199-linker construct at a wavelength where it has significant absorbance and the antibody has minimal absorbance (e.g., λ_max_ of the drug, ε_Drug,λmax_). Also, determine its extinction coefficient at 280 nm (ε_Drug,280_).

  • Sample Preparation:

    • Prepare a solution of the SG3199 ADC in a suitable, non-absorbing buffer (e.g., PBS).

    • Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculation of Average DAR:

    • The concentration of the antibody (C_Ab_) and the drug (C_Drug_) can be calculated using the following simultaneous equations, which account for the absorbance contribution of both components at each wavelength:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_λmax_ = (ε_Ab,λmax_ * C_Ab_) + (ε_Drug,λmax_ * C_Drug_)

    • The average DAR is then calculated as the molar ratio of the drug to the antibody:

      • DAR = C_Drug_ / C_Ab_

Data Presentation
ParameterWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)AbsorbanceCalculated Concentration (M)
Antibody280ε_Ab,280_A_280_C_Ab_
SG3199-Linkerλ_max_ε_Drug,λmax_A_λmax_C_Drug_
SG3199-Linker280ε_Drug,280_
Average DAR C_Drug_ / C_Ab_

Section 2: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a robust method for separating ADC species with different numbers of conjugated SG3199 molecules, providing a distribution profile of the drug load.

Experimental Protocol
  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).[7]

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Detection: 280 nm

    • Gradient: A linear gradient from high salt to low salt to elute the ADC species. A typical gradient would be from 80-100% A to 100% B over 20-30 minutes.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • The weighted average DAR is calculated using the following formula:[]

      • Average DAR = Σ (% Peak Area_i_ * DAR_i_) / 100

      • Where i represents each eluted peak corresponding to a specific DAR value.

Data Presentation
PeakRetention Time (min)Peak Area (%)Corresponding DAR SpeciesWeighted DAR Contribution
1X1Y100
2X2Y222 * (Y2/100)
3X3Y344 * (Y3/100)
4X4Y466 * (Y4/100)
5X5Y588 * (Y5/100)
Total 100 Average DAR

Note: The specific DAR species (e.g., 0, 2, 4, 6, 8) are typically identified by mass spectrometry.

Section 3: High-Resolution DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed characterization of SG3199 ADCs, including accurate mass measurements of different drug-loaded species.

Experimental Protocol
  • Sample Preparation (Optional but Recommended):

    • Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated using an enzyme such as PNGase F.[12]

    • Reduction: For cysteine-linked conjugates, the ADC can be reduced to separate the light and heavy chains, allowing for more precise localization of the drug.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11][13]

  • LC Conditions (Reversed-Phase):

    • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the ADC species (e.g., 20-80% B over 15 minutes).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: A wide mass range to encompass the masses of all expected ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

    • Calculate the average DAR by a weighted average of the intensities of the deconvoluted mass peaks.

Data Presentation
Observed Mass (Da)Relative Abundance (%)Inferred DAR SpeciesCalculated DAR Contribution
M_Ab_A000
M_Ab_ + 2M_Drug_A222 * (A2/ΣA_i_)
M_Ab_ + 4M_Drug_A444 * (A4/ΣA_i_)
M_Ab_ + 6M_Drug_A666 * (A6/ΣA_i_)
M_Ab_ + 8M_Drug_A888 * (A8/ΣA_i_)
Average DAR Σ(DAR_i_ * Abundance_i_) / ΣAbundance_i_

M_Ab_ is the mass of the unconjugated antibody, and M_Drug_ is the mass of the SG3199-linker.

Quantitative Data Summary for PBD-Based ADCs

The following table summarizes representative DAR values obtained for ADCs containing PBD dimers, similar to SG3199, from published studies.

ADCConjugation MethodAnalytical MethodAverage DARReference
Trastuzumab-C239i-SG3249Site-specific (engineered cysteine)Reduced RP-HPLC~1.8[14]
Trastuzumab-SG3584Site-specific (engineered cysteine)Reduced RP-HPLC~1.8[14]
Isotype Control-SG3584Site-specific (engineered cysteine)Reduced RP-HPLC~1.8[14]
Trastuzumab-SG3771Site-specific (engineered cysteine)Not specified~1.8[15]
1C1-SG3771Site-specific (engineered cysteine)Not specified~1.8[15]
R347-SG3771Site-specific (engineered cysteine)Not specified~1.8[15]

Visualizations

Mechanism of Action: SG3199 DNA Cross-linking

SG3199_Mechanism cluster_0 Cellular Uptake and Payload Release cluster_1 DNA Cross-linking and Apoptosis ADC SG3199-ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking SG3199 Released SG3199 Lysosome->SG3199 Linker Cleavage Nucleus Nucleus SG3199->Nucleus DNA DNA Minor Groove Nucleus->DNA Binding Crosslink DNA Interstrand Cross-link DNA->Crosslink Alkylation DDR DNA Damage Response Crosslink->DDR Apoptosis Apoptosis DDR->Apoptosis DAR_Workflow cluster_methods DAR Analysis Methods cluster_results Resulting Data ADC_Sample SG3199 ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) ADC_Sample->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist LC_MS->Avg_DAR LC_MS->DAR_Dist Mass_ID Mass Identification of DAR Species LC_MS->Mass_ID

References

Application Note: Cathepsin B Cleavage Assay for Val-Ala Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation.[1][2] In various pathological conditions, particularly cancer, its expression and activity are often upregulated, making it an attractive target for therapeutic intervention.[] Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that leverage monoclonal antibodies to deliver potent cytotoxic agents specifically to tumor cells. The efficacy and safety of ADCs are critically dependent on the linker that connects the antibody and the payload.[4][]

Enzyme-cleavable linkers, designed to be stable in systemic circulation and selectively processed within the tumor microenvironment or inside cancer cells, are widely used.[6][7] Dipeptide linkers, such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), are prominent examples that are susceptible to cleavage by lysosomal proteases like Cathepsin B.[][6] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the dipeptide, triggering the release of the cytotoxic payload.[1][8]

The Val-Ala linker has emerged as a viable alternative to the more established Val-Cit linker. While both are effectively cleaved by Cathepsin B, Val-Ala offers advantages such as lower hydrophobicity, which can reduce the propensity for ADC aggregation, especially at high drug-to-antibody ratios (DARs).[1][7][8][9] This application note provides detailed protocols for conducting a Cathepsin B cleavage assay for substrates containing the Val-Ala linker, a critical step in the preclinical evaluation of novel ADCs.

Principle of the Assay

The activity of Cathepsin B on a Val-Ala linker can be quantified using two primary methods:

  • Fluorometric Assay: This method utilizes a model peptide substrate where the Val-Ala dipeptide is linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or amino-4-trifluoromethyl coumarin (B35378) (AFC). In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage by Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. This assay is ideal for high-throughput screening and kinetic analysis.[10][11]

  • HPLC-Based Assay: This method directly measures the cleavage of a fully constituted ADC containing a Val-Ala linker. The ADC is incubated with Cathepsin B, and at various time points, aliquots are taken and the reaction is quenched. High-Performance Liquid Chromatography (HPLC) is then used to separate and quantify the intact ADC, the released payload, and any intermediates. This provides a direct assessment of payload release kinetics.[1]

Mechanism of ADC Internalization and Payload Release

The following diagram illustrates the pathway from ADC binding on the cell surface to the Cathepsin B-mediated release of the cytotoxic drug in the lysosome.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Payload Released Cytotoxic Payload Target Cellular Target (e.g., Microtubules, DNA) Payload->Target 6. Cytotoxicity ADC_Lysosome Internalized ADC ADC_Lysosome->Payload 5. Payload Release & Self-Immolation CathepsinB Cathepsin B CathepsinB->ADC_Lysosome 4. Cleavage of Val-Ala Linker Endosome->ADC_Lysosome 3. Trafficking

Caption: ADC internalization, lysosomal trafficking, and payload release pathway.

Quantitative Data on Dipeptide Linker Cleavage

The choice of dipeptide linker significantly impacts the rate of payload release and the overall stability of the ADC. The following table summarizes comparative data for Val-Ala and other common dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Enzyme(s)Notes
Val-Cit BaselineCathepsin BConsidered the benchmark for efficient cleavage.[1] Susceptible to cleavage by other proteases like neutrophil elastase.[4]
Val-Ala ~50% of Val-Cit rateCathepsin BEffectively cleaved.[1] Offers lower hydrophobicity, which can reduce ADC aggregation.[7][9] Exhibits good serum stability.[12]
Val-Lys Lower StabilitySerum ProteasesLess stable in serum compared to Val-Ala and Val-Cit due to charged side chain.[12]
Phe-Lys ~30-fold faster than Val-CitIsolated Cathepsin BRapidly cleaved by isolated enzyme, but rates are similar to Val-Cit in lysosomal extracts, suggesting a more complex mechanism.[1]

Experimental Protocols

Protocol 1: Fluorometric Cleavage Assay using a Model Substrate

This protocol describes a method for determining the kinetics of Val-Ala linker cleavage using a fluorogenic substrate and purified Cathepsin B.

A. Materials and Reagents

  • Enzyme: Recombinant Human Cathepsin B

  • Substrate: Val-Ala-AFC (or Val-Ala-AMC), 10 mM stock in DMSO

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT (or L-cysteine), 1 mM EDTA, pH 5.5. Prepare fresh.

  • Inhibitor: CA-074, 1 mM stock in DMSO (a specific Cathepsin B inhibitor)

  • Plate: Opaque, black, flat-bottom 96-well microplate

  • Instrumentation: Fluorescence microplate reader

B. Experimental Procedure

  • Reagent Preparation:

    • Thaw all reagents on ice. Keep the enzyme on ice at all times.

    • Prepare the Assay Buffer. The reducing agent (DTT) is critical for Cathepsin B activity and should be added just before use.

    • Prepare the Cathepsin B working solution by diluting the stock enzyme in chilled Assay Buffer to the desired final concentration (e.g., 40 nM, for a final assay concentration of 20 nM).

    • Prepare the Substrate working solution by diluting the 10 mM stock to 200 µM in Assay Buffer (for a final assay concentration of 100 µM).

  • Assay Setup:

    • Prepare the following reactions in duplicate or triplicate in the 96-well plate. The final volume in each well will be 100 µL.

      • Sample Wells: 50 µL of Cathepsin B working solution.

      • Negative Control (No Enzyme): 50 µL of Assay Buffer.

      • Inhibitor Control: 48 µL of Cathepsin B working solution + 2 µL of diluted CA-074 inhibitor (final concentration ~10 µM). Incubate for 10-15 minutes at 37°C before adding substrate.

    • Pre-incubate the plate at 37°C for 10 minutes to activate the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the Substrate working solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

    • Wavelengths: For AFC substrates, use an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[10] For AMC substrates, use an excitation of ~360-380 nm and emission of ~440-460 nm.[13]

C. Data Analysis

  • Subtract the background fluorescence (from the "No Enzyme" control) from all other readings.

  • Plot the relative fluorescence units (RFU) against time (in minutes) for each sample.

  • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

  • Compare the cleavage rates between different substrates or conditions by comparing their respective V₀ values. The "Inhibitor Control" should show minimal to no increase in fluorescence, confirming the activity is specific to Cathepsin B.

Protocol 2: HPLC-Based Cleavage Assay for an ADC

This protocol outlines a method to directly quantify the release of a payload from an ADC containing a Val-Ala linker.

A. Materials and Reagents

  • ADC: Purified ADC with a Val-Ala linker, at a known concentration (e.g., 10 µM)

  • Enzyme: Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)

  • Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector, C18 reverse-phase column

B. Experimental Procedure

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

    • Initiate the cleavage reaction by adding activated Cathepsin B. A typical final concentration is ~20-50 nM for the enzyme and ~5-10 µM for the ADC.[1]

    • Incubate the reaction mixture in a water bath or incubator at 37°C.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.[1]

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an excess of Quenching Solution (e.g., 80 µL). Vortex and centrifuge to precipitate the enzyme.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact ADC, free payload, and any intermediates.

    • Monitor the elution profile at a wavelength appropriate for the payload.

C. Data Analysis

  • Identify the peaks corresponding to the intact ADC and the released payload based on their retention times (determined using standards).

  • Integrate the area under each peak.

  • Calculate the percentage of payload released at each time point using the formula: % Release = [Area(Payload) / (Area(Payload) + Area(Intact ADC))] * 100

  • Plot the % Release against time to obtain the payload release kinetics.

Experimental Workflow Visualization

The following diagram outlines the workflow for the fluorometric Cathepsin B cleavage assay.

Workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Working Solutions plate_setup Pipette Reagents into 96-Well Plate: - Samples - No Enzyme Control - Inhibitor Control prep_reagents->plate_setup pre_incubate Pre-incubate Plate at 37°C (10 min) plate_setup->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate read_plate Read Fluorescence Kinetically (Ex/Em, 37°C) add_substrate->read_plate plot_data Plot RFU vs. Time read_plate->plot_data calc_rate Calculate Initial Velocity (V₀) from Linear Slope plot_data->calc_rate

Caption: Experimental workflow for a fluorometric Cathepsin B cleavage assay.

Application Notes & Considerations

  • Enzyme Activity: The activity of recombinant Cathepsin B can vary between lots and suppliers. It is crucial to include a positive control with a well-characterized substrate (e.g., Z-Arg-Arg-AFC) to ensure the enzyme is active.[10] The presence of a reducing agent like DTT or L-cysteine in the assay buffer is essential to maintain the catalytic cysteine residue in its active, reduced state.[13]

  • Assay pH: Cathepsin B functions optimally in the acidic environment of the lysosome (pH 4.5–5.5).[1] Performing the assay at a pH of 5.5 ensures physiologically relevant conditions and maximal enzyme activity.

  • Substrate Specificity: Cathepsin B primarily functions as a peptidase, and its specificity is largely determined by the amino acid residues at the P2 and P1 positions of the substrate.[2][14] While it shows a preference for basic residues, it also accommodates hydrophobic residues like valine at the P2 position.[15][16]

  • Specificity Controls: To confirm that the observed cleavage is due to Cathepsin B and not a contaminating protease or substrate instability, always include a "no enzyme" control and an inhibitor control using a specific Cathepsin B inhibitor like CA-074.[13][16]

  • Comparison to Val-Cit: When evaluating a new Val-Ala linked ADC, it is highly recommended to run a parallel experiment with an analogous Val-Cit linked ADC. This provides a direct comparison to the industry benchmark and helps contextualize the cleavage rate and stability data.

References

Synthesis of drug-linker conjugate Tesirine from SG3199-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Tesirine (SG3249), a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Tesirine comprises the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, linked via a cathepsin B-cleavable valine-alanine dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[1][][3] This protocol outlines the key synthetic steps, starting from the SG3199 precursor and the Val-Ala-PAB linker moiety, to yield the final Tesirine construct. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that have garnered significant interest as payloads for ADCs.[4][5] Their mechanism of action involves binding to the minor groove of DNA and forming covalent interstrand cross-links, ultimately leading to apoptosis in cancer cells.[4][6] Tesirine was designed to combine the potent antitumor activity of the PBD warhead SG3199 with favorable physicochemical properties for ADC development, including a cleavable linker system that ensures targeted drug release within tumor cells.[1][][7]

The synthesis of Tesirine is a multi-step process that involves the careful construction of the PBD dimer core, the dipeptide linker, and the subsequent conjugation of these components. This application note provides a comprehensive guide for the laboratory-scale synthesis of this important drug-linker conjugate.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields for Tesirine Synthesis

StepReactionKey Reagents and ConditionsYield (%)Reference
1Dimerization of PBD Monomers1,5-diiodopentane, K₂CO₃, acetone (B3395972), 60 °C90%[1]
2Coupling of Second PBD MonomerMonomer 22, K₂CO₃, acetone, 65 °C86%[1]
3TBS DeprotectionTBAF/AcOH, THF, rt80%[1]
4Alloc DeprotectionPd(PPh₃)₄, pyrrolidine (B122466), DCM, rt100%[1]
5Final CouplingMal-dPEG₈-acid, EDCI, DCM, rt73%[1]
Overall Total Synthesis (from benzylvanillin) 30 steps 0.54% [1]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Thin-layer chromatography (TLC) can be used to monitor reaction progress. Purification of intermediates and the final product is typically achieved through column chromatography on silica (B1680970) gel or by high-performance liquid chromatography (HPLC).[8]

Synthesis of SG3199-Val-Ala-PAB Intermediate

The synthesis of the this compound intermediate involves the coupling of the fully formed PBD dimer, SG3199, with the Alloc-protected Val-Ala-PAB linker. The initial steps involve the synthesis of the individual PBD monomers, followed by their dimerization.

Step 1: Synthesis of PBD Monomers and Dimerization

The synthesis of the individual PBD monomers is a complex, multi-step process. A key step in the formation of the PBD ring system is a Swern oxidation of a primary alcohol to an aldehyde, which then undergoes spontaneous cyclization.[6]

  • Swern Oxidation Conditions:

    • Reagents: Oxalyl chloride ((COCl)₂), dimethyl sulfoxide (B87167) (DMSO), and a hindered base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA).[6]

    • Procedure: A solution of DMSO in dichloromethane (B109758) (DCM) is added to a solution of oxalyl chloride in DCM at -78 °C. After a short stirring period, the alcohol precursor is added, followed by the addition of the base. The reaction is then allowed to warm to room temperature.

Once the monomers are synthesized, they are dimerized using a linker, such as 1,5-diiodopentane, in the presence of a base like potassium carbonate (K₂CO₃) in acetone at elevated temperatures.[1]

Step 2: Coupling with Alloc-Val-Ala-PAB-OH

The synthesized SG3199 dimer, which has a free hydroxyl group, is then coupled with the pre-synthesized Alloc-Val-Ala-PAB-OH linker.[] This is typically achieved using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Final Steps: Synthesis of Tesirine (SG3249)

Step 3: Deprotection and Final Coupling

The penultimate intermediate from the previous step undergoes deprotection of the TBS (tert-butyldimethylsilyl) and Alloc (allyloxycarbonyl) protecting groups.

  • TBS Deprotection: The TBS group is removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) buffered with acetic acid in tetrahydrofuran (B95107) (THF) at room temperature.[1]

  • Alloc Deprotection: The Alloc group is removed using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like pyrrolidine in DCM at room temperature.[1]

The deprotected intermediate is then coupled with Mal-dPEG₈-acid using EDCI in DCM at room temperature to yield the final product, Tesirine.[1]

Purification and Characterization:

The final Tesirine product should be purified by reverse-phase HPLC to ensure high purity. Characterization can be performed using:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_monomer PBD Monomer Synthesis cluster_dimer SG3199 Synthesis cluster_linker Linker Preparation cluster_conjugation Tesirine Synthesis Monomer_Precursor Monomer_Precursor Swern_Oxidation Swern_Oxidation Monomer_Precursor->Swern_Oxidation (COCl)₂, DMSO, Et₃N PBD_Monomer PBD_Monomer Swern_Oxidation->PBD_Monomer Cyclization Dimerization Dimerization PBD_Monomer->Dimerization 1,5-diiodopentane, K₂CO₃ SG3199 SG3199 Dimerization->SG3199 Coupling1 Coupling1 SG3199->Coupling1 Alloc-Val-Ala-PAB-OH, EDCI Val_Ala Val_Ala Alloc_Val_Ala_PAB_OH Alloc_Val_Ala_PAB_OH Val_Ala->Alloc_Val_Ala_PAB_OH PAB-OH, Coupling Alloc_Val_Ala_PAB_OH->Coupling1 Deprotection Deprotection Coupling1->Deprotection 1. TBAF/AcOH 2. Pd(PPh₃)₄ Final_Coupling Final_Coupling Deprotection->Final_Coupling Mal-dPEG₈-acid, EDCI Tesirine Tesirine Final_Coupling->Tesirine

Caption: Synthetic workflow for Tesirine.

Mechanism of Action: DNA Cross-linking by SG3199

Mechanism_of_Action cluster_dna DNA Double Helix cluster_apoptosis Cellular Response DNA_Strand1 5'-...G-C-A...-3' DNA_Damage DNA Interstrand Cross-link DNA_Strand1->DNA_Damage DNA_Strand2 3'-...C-G-T...-5' DNA_Strand2->DNA_Damage SG3199 SG3199 SG3199->Crosslink Binds to minor groove Crosslink->DNA_Strand1 Covalent bond to Guanine Crosslink->DNA_Strand2 Covalent bond to Guanine Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of SG3199 induced apoptosis.

References

Application Notes and Protocols for SG3199-Val-Ala-PAB in Hematological Malignancy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SG3199-Val-Ala-PAB is a critical intermediate in the synthesis of tesirine (B3181916) (SG3249), a highly potent pyrrolobenzodiazepine (PBD) dimer-based payload for antibody-drug conjugates (ADCs).[1][2][3] PBD dimers are a class of DNA-interactive agents that exert their cytotoxic effects by cross-linking DNA, leading to cell death.[4][5] The SG3199 warhead, released from tesirine-based ADCs, is a DNA minor groove interstrand crosslinking agent with picomolar cytotoxic activity against a broad range of cancer cell lines, including various hematological malignancies.[6][7][8][9]

These application notes provide an overview of the mechanism of action of the SG3199 warhead and detail protocols for the use of this compound in the development of ADCs for hematological malignancy research. The protocols cover the generation of a custom ADC, in vitro cytotoxicity assessment, and the detection of DNA interstrand crosslinks.

Mechanism of Action

The this compound linker-payload system is designed for targeted delivery of the SG3199 warhead to cancer cells. When conjugated to a monoclonal antibody that targets a specific tumor surface antigen, the resulting ADC binds to the target cell and is internalized.[4][10] Inside the cell, the valine-alanine linker is cleaved by lysosomal proteases, such as cathepsin B, releasing the active SG3199 payload.[10][11]

The released SG3199 then travels to the nucleus and binds to the minor groove of DNA.[4][5] It forms covalent interstrand cross-links, primarily between guanines on opposite DNA strands.[5][8] This cross-linking prevents DNA strand separation, thereby blocking critical cellular processes like DNA replication and transcription, which ultimately triggers apoptotic cell death.[4][10][12]

SG3199_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen (e.g., CD19) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage SG3199 Active SG3199 Warhead Cleavage->SG3199 Release Nucleus Nucleus SG3199->Nucleus Translocation DNA DNA Minor Groove Binding Nucleus->DNA Crosslink Interstrand Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis Blocks Replication & Transcription

Mechanism of action of an SG3199-based ADC.

Data Presentation

The cytotoxic activity of the free SG3199 warhead has been evaluated across a range of hematological cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.

Cell LineHematological Malignancy TypeGI50 (pM)
Karpas-422B-cell Non-Hodgkin's Lymphoma0.79
SU-DHL-4B-cell Non-Hodgkin's Lymphoma1.1
RamosBurkitt's Lymphoma2.5
MOLM-13Acute Myeloid Leukemia4.5
JurkatT-cell Leukemia10.5
HL-60Acute Promyelocytic Leukemia20.1
U-937Histiocytic Lymphoma74.8
MOLT-4Acute Lymphoblastic Leukemia158.6
Mean 151.5

Data sourced from preclinical pharmacology studies of SG3199.[6][7][9][11][13][14]

Experimental Protocols

Protocol 1: Generation of a Custom Antibody-Drug Conjugate

This protocol provides a general method for conjugating this compound (as part of the tesirine payload) to a researcher's antibody of interest that contains available cysteine residues for conjugation.

Materials:

  • Antibody of interest (in a suitable buffer, e.g., PBS)

  • This compound-maleimide (Tesirine)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Slide-A-Lyzer Dialysis Cassette (10K MWCO)

Procedure:

  • Antibody Reduction: a. Prepare a solution of the antibody at a concentration of 3-5 mg/mL in PBS. b. Add a 40-fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1 hour with gentle mixing to reduce the interchain disulfide bonds.

  • Buffer Exchange: a. Remove the excess TCEP by dialyzing the reduced antibody against PBS using a Slide-A-Lyzer Dialysis Cassette.

  • Conjugation: a. Prepare a stock solution of this compound-maleimide in DMSO. b. Add the payload solution to the reduced antibody at a desired molar ratio (e.g., 5-10 fold excess of payload to antibody). c. Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification: a. Remove the unreacted payload by dialysis against PBS or using size-exclusion chromatography.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation of the ADC using size-exclusion chromatography (SEC).

ADC_Conjugation_Workflow Ab Antibody of Interest Reduction 1. Antibody Reduction (TCEP) Ab->Reduction Buffer_Exchange 2. Buffer Exchange (Dialysis) Reduction->Buffer_Exchange Conjugation 3. Conjugation Buffer_Exchange->Conjugation Payload This compound -maleimide (Tesirine) Payload->Conjugation Purification 4. Purification (Dialysis/SEC) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Workflow for custom ADC generation.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the in vitro cytotoxicity of the generated ADC against hematological cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) hematological cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well flat-bottom plates

  • Generated ADC, unconjugated antibody, and free SG3199 payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. b. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells. c. Incubate for 72-120 hours at 37°C, 5% CO₂.

  • MTT Addition: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Solubilization: a. For suspension cells, centrifuge the plate and carefully remove the supernatant. b. Add 150 µL of solubilization solution to each well. c. Mix on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm. b. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Protocol 3: DNA Interstrand Crosslink Detection (Modified Alkaline Comet Assay)

This protocol is for detecting DNA interstrand crosslinks induced by the ADC.

Materials:

  • Hematological cancer cell lines

  • Generated ADC

  • PBS, Lysis solution, Alkaline electrophoresis buffer

  • Low melting point agarose (B213101)

  • Frosted microscope slides

  • Gamma irradiator (e.g., ¹³⁷Cs source)

  • Electrophoresis tank

  • Fluorescent DNA stain (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Treatment: a. Treat cells with the ADC at various concentrations for a specified time (e.g., 24 hours).

  • Irradiation: a. Harvest and resuspend the cells in PBS. b. Expose the cells to a fixed dose of gamma radiation (e.g., 5-10 Gy) on ice to introduce random single-strand breaks.

  • Slide Preparation: a. Mix the irradiated cells with molten low melting point agarose and cast onto a microscope slide. b. Allow the agarose to solidify.

  • Lysis: a. Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: a. Place the slides in an electrophoresis tank with alkaline buffer for 20-40 minutes to unwind the DNA. b. Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

  • Neutralization and Staining: a. Neutralize the slides with a neutralization buffer. b. Stain the DNA with a fluorescent dye.

  • Imaging and Analysis: a. Visualize the comets using a fluorescence microscope. b. Quantify the "tail moment" (a measure of DNA migration) using image analysis software. A decrease in the tail moment compared to the irradiated control indicates the presence of DNA interstrand crosslinks.[10][12][13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: SG3199-Val-Ala-PAB Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with SG3199-Val-Ala-PAB conjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your antibody-drug conjugate (ADC) production and achieve higher conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a maleimide-functionalized this compound to a thiol group on an antibody?

A1: The ideal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] This range ensures efficient and specific reaction between the maleimide (B117702) and the thiol groups on the antibody. At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a heterogeneous product.[1]

Q2: I am observing a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve it?

A2: A low DAR can stem from several factors:

  • Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.

  • Steric Hindrance: The conjugation site on the antibody might be sterically hindered, preventing the bulky this compound from accessing it. The use of a longer PEG linker may help in some cases, but excessively long linkers can also cause steric hindrance.[2]

  • Instability of the Linker-Payload: The this compound construct might be unstable under the conjugation conditions, leading to degradation before it can react with the antibody.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to an incomplete reaction.

To improve your DAR, consider optimizing the reduction and conjugation conditions as detailed in the troubleshooting guides below.

Q3: My ADC is showing significant aggregation during or after the conjugation reaction. What can I do to minimize this?

A3: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like the pyrrolobenzodiazepine (PBD) dimer SG3199.[3][4][5] Several strategies can be employed to mitigate aggregation:

  • Immobilization of the Antibody: Physically separating the antibodies by immobilizing them on a solid support during conjugation can prevent them from aggregating.[3][4][6][7]

  • Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic payload and reduce intermolecular interactions that lead to aggregation.[5][7]

  • Optimization of Conjugation Conditions: Factors such as pH, temperature, and the concentration of the antibody and linker-payload can influence aggregation.

  • Formulation with Stabilizing Excipients: After conjugation, formulating the ADC in a buffer containing stabilizing excipients can help to prevent aggregation during storage.[4]

Q4: I am concerned about the stability of the final ADC, specifically the potential for payload loss. What are the main instability mechanisms and how can they be addressed?

A4: The primary mechanism of instability for ADCs prepared with maleimide-thiol conjugation is the retro-Michael reaction. This is a reversible process where the thiosuccinimide linkage breaks, leading to the release of the drug-linker. This can result in off-target toxicity and reduced efficacy.[1] To enhance stability, you can:

  • Promote Hydrolysis of the Succinimide Ring: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 9) after conjugation. However, this must be done carefully to avoid damaging the antibody.[1]

  • Use of Next-Generation Maleimides: Certain modified maleimides, such as N-aryl maleimides, are designed to undergo rapid hydrolysis after conjugation, leading to a more stable linkage.[1][8]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Possible Cause Troubleshooting Steps
Incomplete Antibody Reduction - Increase the molar excess of the reducing agent (e.g., TCEP, DTT).- Optimize the reduction time and temperature (e.g., 1-2 hours at 37°C).- Ensure the reducing agent is fresh and has been stored correctly.
Inefficient Conjugation - Verify the pH of the reaction buffer is between 6.5 and 7.5.[1]- Increase the molar excess of the this compound linker-payload.- Extend the conjugation reaction time.- Ensure adequate mixing during the reaction.
Linker-Payload Instability/Solubility - Prepare the this compound solution in a suitable co-solvent like DMSO immediately before use.[9][10]- Minimize the time the linker-payload is in aqueous buffer before conjugation.- Store the stock solution of the linker-payload under recommended conditions (-20°C or -80°C, protected from light and moisture).[9][10]
Inaccurate DAR Measurement - Use orthogonal methods to determine the DAR, such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.- Ensure proper calibration of instruments and use appropriate standards.
Issue 2: ADC Aggregation
Possible Cause Troubleshooting Steps
Hydrophobic Interactions - Decrease the antibody concentration during conjugation.- Add organic co-solvents (e.g., DMSO, isopropanol) to the conjugation buffer, being careful not to denature the antibody.- Consider using a more hydrophilic linker if possible.
Suboptimal Buffer Conditions - Screen different buffer systems and pH values within the optimal range for the conjugation reaction.- Add stabilizing excipients such as sucrose (B13894) or polysorbate to the buffer.
Inefficient Purification - Purify the ADC immediately after the conjugation reaction is complete.- Use size-exclusion chromatography (SEC) to remove aggregates.[6]

Experimental Protocols

General Protocol for this compound Conjugation to a Cysteine-Engineered Antibody
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours with gentle mixing.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Immediately after reduction, adjust the pH of the antibody solution to 6.5-7.5.

    • Prepare a stock solution of this compound in DMSO.

    • Add the desired molar excess of the this compound solution to the reduced antibody. The final concentration of DMSO should typically be below 10%.

    • Incubate the reaction at room temperature or 4°C for 2-4 hours or overnight with gentle mixing, protected from light.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography (IEX).

Analysis of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
  • Column: Use a HIC column suitable for antibody analysis.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7).

  • Gradient: Run a linear gradient from high to low salt concentration to elute the different ADC species.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR can be calculated based on the relative peak areas.

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification antibody Antibody (IgG) tcep Add TCEP antibody->tcep reduced_ab Reduced Antibody tcep->reduced_ab conjugation Conjugation (pH 6.5-7.5) reduced_ab->conjugation linker_payload This compound linker_payload->conjugation crude_adc Crude ADC conjugation->crude_adc purification Chromatography (HIC/SEC) crude_adc->purification purified_adc Purified ADC purification->purified_adc

Caption: Experimental workflow for this compound conjugation.

retro_michael_reaction cluster_reaction Retro-Michael Reaction and Hydrolysis adc ADC with Thiosuccinimide Linkage deconjugated Deconjugated Antibody + Free Payload adc->deconjugated Retro-Michael Reaction (Payload Loss) hydrolyzed_adc Stable ADC with Ring-Opened Linkage adc->hydrolyzed_adc Hydrolysis (Stabilization) deconjugated->adc Reconjugation aggregation_prevention cluster_problem Problem: Aggregation cluster_solution Solution: Immobilization ab1 Antibody payload Hydrophobic Payload ab1->payload aggregate Aggregate ab1->aggregate ab2 Antibody ab2->payload ab2->aggregate ab3 Antibody ab3->payload ab3->aggregate support Solid Support imm_ab1 Immobilized Antibody support->imm_ab1 imm_ab2 Immobilized Antibody support->imm_ab2 imm_payload Hydrophobic Payload imm_ab1->imm_payload imm_ab2->imm_payload

References

Troubleshooting low cytotoxicity in SG3199-ADC experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cytotoxicity in their SG3199-Antibody-Drug Conjugate (ADC) experiments.

Troubleshooting Guide: Low Cytotoxicity

Low or inconsistent cytotoxicity is a common challenge in the development and evaluation of ADCs. This guide provides a structured approach to identifying and resolving potential issues in your SG3199-ADC experiments.

Question: We are observing lower than expected cytotoxicity with our SG3199-ADC. What are the potential causes and how can we troubleshoot this?

Answer:

Low cytotoxicity in an SG3199-ADC experiment can stem from various factors, ranging from the characteristics of the target cells to the integrity and formulation of the ADC itself. Below is a step-by-step guide to help you systematically troubleshoot the issue.

Step 1: Verify Target Antigen Expression and Accessibility

The fundamental principle of an ADC is the specific delivery of a cytotoxic payload to target cells. Therefore, the first step is to confirm that the target antigen is present and accessible on your cell line.

  • Actionable Advice:

    • Confirm Antigen Expression: Quantify the cell surface expression of your target antigen using techniques like flow cytometry or western blotting.

    • Assess Antigen Accessibility: Ensure that the epitope recognized by your antibody is exposed and not masked by other cell surface proteins.

    • Consider Antigen Heterogeneity: Be aware that antigen expression can be heterogeneous within a cell population.

Step 2: Evaluate ADC Binding and Internalization

Once the ADC binds to the target antigen, it must be efficiently internalized by the cell for the SG3199 payload to be released and exert its DNA-damaging effect.

  • Actionable Advice:

    • Binding Affinity: Confirm that the conjugation of SG3199 has not negatively impacted the binding affinity of the antibody to its target. This can be assessed using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).

    • Internalization Rate: Measure the rate and extent of ADC internalization using fluorescently labeled ADCs and techniques like live-cell imaging or flow cytometry.

Step 3: Interrogate the Integrity and Quality of the ADC

The chemical and physical properties of the ADC are critical for its function. Any issues with the conjugation process or the stability of the final product can lead to reduced potency.

  • Actionable Advice:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR of your ADC preparation. A low DAR will result in a lower concentration of SG3199 being delivered to the target cells.

    • Conjugation Site: The site of conjugation can impact the stability and efficacy of the ADC. Ensure a consistent and well-characterized conjugation method is used.

    • ADC Aggregation: Check for the presence of ADC aggregates, which can reduce efficacy and increase off-target toxicity.[1] Size exclusion chromatography (SEC) is a suitable method for this analysis.

    • Linker Stability: The linker connecting SG3199 to the antibody must be stable in circulation but cleavable within the target cell.[] Premature cleavage of the linker can lead to systemic release of the payload and reduced delivery to the tumor.[]

Step 4: Assess Cell Line Sensitivity and Resistance Mechanisms

The intrinsic sensitivity of the target cell line to the SG3199 payload is a crucial factor.

  • Actionable Advice:

    • Free SG3199 Cytotoxicity: Determine the IC50 of the free SG3199 payload on your target cell line to establish a baseline sensitivity. SG3199 is known to be highly potent, with a mean GI50 of 151.5 pM across a range of cancer cell lines.[3][4][5]

    • DNA Repair Pathways: Cells with deficiencies in DNA repair pathways, such as ERCC1 or homologous recombination, exhibit increased sensitivity to SG3199.[3][4][5] Conversely, cells with highly efficient DNA repair mechanisms may be more resistant.

    • Multidrug Resistance (MDR): While SG3199 is only moderately susceptible to MDR, high expression of efflux pumps like P-glycoprotein (MDR1) could contribute to reduced intracellular concentrations of the payload.[3][6]

    • SLFN11 Expression: Downregulation of Schlafen family member 11 (SLFN11), a factor that sensitizes cancer cells to DNA-damaging agents, has been associated with resistance to PBD dimers like SG3199.[7]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Target Step 1: Target Antigen cluster_ADC Step 2 & 3: ADC Properties cluster_Cell Step 4: Cell Line Characteristics start Low Cytotoxicity Observed antigen_check Verify Antigen Expression & Accessibility start->antigen_check antigen_ok Antigen Expression Confirmed antigen_check->antigen_ok Yes antigen_issue Low/No Antigen Expression antigen_check->antigen_issue No binding_check Assess ADC Binding & Internalization antigen_ok->binding_check resolve Cytotoxicity Issue Resolved antigen_issue->resolve binding_ok Binding & Internalization OK binding_check->binding_ok Yes binding_issue Poor Binding or Internalization binding_check->binding_issue No quality_check Evaluate ADC Quality (DAR, Aggregation, Linker) binding_ok->quality_check binding_issue->resolve quality_ok ADC Quality Acceptable quality_check->quality_ok Yes quality_issue Suboptimal ADC Quality quality_check->quality_issue No cell_sensitivity_check Determine Intrinsic Cell Sensitivity to SG3199 quality_ok->cell_sensitivity_check quality_issue->resolve cell_sensitive Cell Line is Sensitive cell_sensitivity_check->cell_sensitive Yes cell_resistant Cell Line is Resistant cell_sensitivity_check->cell_resistant No cell_sensitive->resolve cell_resistant->resolve

Caption: Troubleshooting workflow for low cytotoxicity in SG3199-ADC experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SG3199?

A1: SG3199 is a pyrrolobenzodiazepine (PBD) dimer.[4] It exerts its potent cytotoxic effects by binding to the minor groove of DNA and forming highly efficient DNA interstrand cross-links.[3][8][9] This cross-linking blocks DNA replication and transcription, ultimately leading to apoptosis.

Mechanism of Action of SG3199-ADC

SG3199_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Target Cell ADC SG3199-ADC Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking SG3199 Free SG3199 Lysosome->SG3199 4. Linker Cleavage & Payload Release DNA Nuclear DNA SG3199->DNA 5. Nuclear Translocation Crosslink DNA Interstrand Cross-link DNA->Crosslink 6. DNA Cross-linking Apoptosis Apoptosis Crosslink->Apoptosis 7. Cell Death

Caption: Mechanism of action of an SG3199-ADC.

Q2: What are typical GI50/IC50 values for SG3199 and SG3199-ADCs?

A2: The cytotoxic potency of SG3199 and its corresponding ADCs can vary depending on the cell line. Below is a summary of reported values from the literature.

Compound/ADCCell LinePotency (IC50/GI50)Reference
SG3199 (free drug) Mean of 38 cell lines151.5 pM (GI50)[3][4]
NCI-N870.018 nM (IC50)[10]
Anti-LGR5 ADC (8F2-SG3199) SKNAS, SKNBE2, CHP2120.1 - 0.2 nM (IC50)[11]
Trastuzumab-C239i-SG3249 NCI-N870.009 nM (IC50)[10]
RSPO2-based PDC (R291-SG3199) SKNBE2, SKNAS0.01 nM (IC50)[12]
CHP2120.09 nM (IC50)[12]

Q3: How does the drug-to-antibody ratio (DAR) affect the cytotoxicity of an SG3199-ADC?

A3: The DAR is a critical parameter that dictates the amount of payload delivered to the target cell. A higher DAR generally leads to increased potency, but it can also negatively impact the ADC's pharmacokinetics and increase the risk of aggregation.[6] The optimal DAR for an SG3199-ADC needs to be empirically determined for each antibody and target system to balance efficacy and safety.

Q4: Can the bystander effect be observed with SG3199-ADCs?

A4: The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, is an important consideration for ADC efficacy, especially in heterogeneous tumors.[13] The ability of SG3199 to induce a bystander effect depends on its ability to diffuse across cell membranes once released. While not explicitly detailed in the provided search results for SG3199, this is a known mechanism for other ADC payloads.

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the SG3199-ADC and a relevant isotype control ADC in complete cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the ADC dilutions. Include a "cells only" control (medium only) and a "no cells" control (medium only for background subtraction).

  • Incubation: Incubate the plates for a duration relevant to the cell line's doubling time (typically 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Subtract the background, normalize the data to the "cells only" control, and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.

Protocol 2: Flow Cytometry for Target Antigen Expression

  • Cell Preparation: Harvest cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Antibody Incubation: Incubate the cells with a primary antibody targeting the antigen of interest, or a directly conjugated primary antibody, for 30-60 minutes on ice. Include an isotype control.

  • Secondary Antibody Incubation (if applicable): If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of antigen expression.

References

Technical Support Center: Optimizing Val-Ala-PAB Linker Stability in Mouse Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the Valine-Alanine-p-aminobenzylcarbamate (Val-Ala-PAB) linker in mouse serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Val-Ala-PAB linker cleavage?

A1: The Val-Ala-PAB linker is designed to be cleaved by the lysosomal cysteine protease Cathepsin B, which is often upregulated in tumor cells.[][2][3] This targeted cleavage within the lysosome releases the cytotoxic payload inside the cancer cell. The cleavage occurs between the valine and alanine (B10760859) residues.[]

Q2: Why is my Val-Ala-PAB-conjugated Antibody-Drug Conjugate (ADC) showing instability in mouse serum?

A2: While generally stable in human plasma, Val-Ala-PAB linkers can exhibit significant instability in mouse serum. This premature cleavage is primarily attributed to the activity of a specific mouse carboxylesterase, Ces1c.[2][4][5] This off-target enzymatic degradation in the bloodstream can lead to premature release of the payload, potentially causing systemic toxicity and reducing the therapeutic efficacy of the ADC.[2]

Q3: How does the stability of the Val-Ala-PAB linker compare to the Val-Cit-PAB linker in mouse serum?

A3: Studies have indicated that Val-Ala linkers possess greater hydrophilicity and may offer slightly improved stability in mouse serum compared to Val-Cit linkers.[6] However, both are susceptible to cleavage by mouse Ces1c. One study on similar linkers showed a Val-Cit-PABC construct to have a half-life of approximately 2.3 hours in mouse plasma.[7]

Q4: What strategies can be employed to improve the stability of the Val-Ala-PAB linker in mouse serum?

A4: Several strategies can be explored to enhance linker stability:

  • Linker Modification: Introducing hydrophilic modifications, such as the addition of a glutamic acid residue to create a Glu-Val-Ala-PAB sequence, has been shown to dramatically increase stability in mouse plasma.[8]

  • Site of Conjugation: The stability of the linker can be influenced by the conjugation site on the antibody. More solvent-exposed linkers may be more susceptible to enzymatic cleavage.[2]

  • Novel Linker Chemistries: Exploring alternative linker technologies, such as those incorporating non-natural amino acids or different enzymatic cleavage sites, may provide enhanced stability.

  • Use of Ces1c Knockout Mice: For preclinical studies, utilizing Ces1c knockout mice can provide a more accurate assessment of ADC efficacy by eliminating the variable of premature linker cleavage.[5]

Troubleshooting Guides

Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Mouse Serum Stability Assay

Symptom: LC-MS or HPLC analysis shows a rapid decline in the average DAR of your ADC when incubated in mouse serum.

Possible Causes:

  • Ces1c-mediated Cleavage: The most likely cause is the enzymatic degradation of the Val-Ala linker by mouse carboxylesterase 1c (Ces1c).[4][5]

  • Assay Conditions: Inappropriate incubation temperature or pH can affect both enzyme activity and ADC integrity.

  • Sample Handling: Repeated freeze-thaw cycles of serum or ADC samples can lead to protein denaturation and aggregation, potentially affecting stability results.

Troubleshooting Steps:

  • Confirm Ces1c Activity: If possible, run the stability assay in parallel using plasma from Ces1c knockout mice. A significantly more stable DAR in the knockout plasma would confirm Ces1c as the primary cause of instability.

  • Optimize Assay Protocol:

    • Ensure the incubation is performed at a physiological temperature of 37°C.

    • Verify that the pH of the buffer system is maintained at ~7.4.

    • Use fresh or properly stored single-use aliquots of mouse serum.

  • Consider Linker Modification: As a long-term solution, explore the synthesis of an ADC with a modified linker, such as a Glu-Val-Ala-PAB, to enhance stability.[8]

Issue 2: High Background Noise or Poor Peak Resolution in HPLC/LC-MS Analysis

Symptom: Chromatograms from your stability assay exhibit high background noise, interfering peaks, or poor separation of ADC species with different DARs.

Possible Causes:

  • Inadequate Sample Preparation: Insufficient removal of serum proteins can interfere with chromatographic separation and mass spectrometry analysis.

  • Suboptimal Chromatographic Conditions: The HPLC/LC-MS method may not be optimized for resolving the different ADC species.

  • Contaminated Reagents or System: Solvents, buffers, or the analytical system itself may be contaminated.

Troubleshooting Steps:

  • Refine Sample Preparation:

    • Employ an effective protein precipitation method (e.g., with acetonitrile) or use affinity capture techniques (e.g., Protein A beads) to isolate the ADC from the serum matrix before analysis.[9][10]

  • Optimize Chromatography:

    • For HPLC: Adjust the gradient steepness, flow rate, or mobile phase composition. Experiment with different column chemistries (e.g., reversed-phase, hydrophobic interaction).

    • For LC-MS: Ensure optimal ionization source parameters and mass analyzer settings for your specific ADC.

  • System Maintenance and Quality Control:

    • Use high-purity solvents and freshly prepared buffers.

    • Routinely clean the HPLC/LC-MS system, including the column, to prevent carryover and contamination.

    • Run blank and control samples to identify sources of background noise.

Data Presentation

Table 1: Comparative Half-Life of Different Peptide Linkers in Mouse Plasma

Linker SequenceHalf-Life (hours) in Mouse PlasmaReference
Val-Cit-PAB~2.3[7]
Ser-Val-Cit-PAB~3.1[7]
Glu-Val-Cit-PAB~19.1[7]

Table 2: Example Data from a Time-Course Stability Assay in Mouse Serum

Time (hours)Average DAR (Val-Ala-PAB ADC)% Intact ADC Remaining
04.0100%
62.562.5%
121.537.5%
240.820%
48<0.5<12.5%

Note: The data in Table 2 is illustrative and intended to demonstrate the expected trend of Val-Ala-PAB linker instability in mouse serum based on findings for similar linkers.

Experimental Protocols

Protocol 1: In Vitro Mouse Serum Stability Assay

Objective: To determine the stability of a Val-Ala-PAB conjugated ADC in mouse serum over time by monitoring the average Drug-to-Antibody Ratio (DAR).

Materials:

  • Val-Ala-PAB ADC

  • Pooled mouse serum (freshly prepared or stored at -80°C in single-use aliquots)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA)

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the mouse serum on ice.

    • Prepare a stock solution of the Val-Ala-PAB ADC in PBS.

    • Spike the ADC stock solution into the mouse serum to a final concentration of 100 µg/mL. Gently mix by inverting.

    • Prepare a control sample by spiking the ADC into PBS at the same final concentration.

  • Incubation:

    • Incubate the serum and PBS samples at 37°C.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each sample and immediately place it on ice or freeze at -80°C for later analysis.

  • Protein Precipitation (for LC-MS analysis):

    • To each 50 µL aliquot, add 150 µL of cold ACN containing an internal standard (if used).

    • Vortex for 1 minute to precipitate the serum proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS analysis of the released payload. For analysis of the remaining intact ADC, affinity purification is recommended.

  • Affinity Purification of ADC (for DAR analysis):

    • To each 50 µL aliquot, add Protein A magnetic beads and incubate according to the manufacturer's protocol to capture the ADC.

    • Wash the beads with PBS to remove unbound serum proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer) and neutralize immediately.

  • Analysis:

    • Analyze the purified ADC samples by HPLC or LC-MS/MS to determine the average DAR at each time point.

Protocol 2: HPLC Method for DAR Determination

Objective: To separate and quantify ADC species with different DARs using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) HPLC.

HIC-HPLC Method:

  • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A descending salt gradient from high to low concentration of Mobile Phase A.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Calculate the average DAR by integrating the peak areas for each DAR species and using a weighted average formula.

RP-HPLC Method (after reduction):

  • Sample Preparation: Reduce the ADC sample with DTT to separate the light and heavy chains.

  • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Determine the relative amounts of unconjugated and conjugated light and heavy chains to calculate the average DAR.[11][12][13][14][15]

Visualizations

Signaling Pathway Diagrams

Cathepsin_B_Cleavage cluster_extracellular Extracellular Space / Circulation cluster_cell Target Cancer Cell ADC Val-Ala-PAB ADC Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation Payload Released Payload Lysosome->Payload Release CathepsinB->Lysosome Cleaves Val-Ala Linker Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Induces Apoptosis

Caption: Intended cleavage pathway of Val-Ala-PAB linker by Cathepsin B.

Ces1c_Cleavage cluster_serum Mouse Serum cluster_off_target Off-Target Effects ADC Val-Ala-PAB ADC Ces1c Carboxylesterase 1c (Ces1c) ADC->Ces1c Off-Target Cleavage Cleaved_ADC Inactive ADC Fragment Ces1c->Cleaved_ADC Released_Payload Prematurely Released Payload Ces1c->Released_Payload Toxicity Systemic Toxicity Released_Payload->Toxicity

Caption: Off-target cleavage of Val-Ala-PAB linker by Ces1c in mouse serum.

References

How to improve the stability and storage of SG3199-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SG3199-Val-Ala-PAB, a key intermediate in the synthesis of the antibody-drug conjugate (ADC) payload, Tesirine (B3181916).[1][2][3] By understanding and implementing the best practices outlined below, you can ensure the integrity and performance of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a drug-linker conjugate used in the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer payload for ADCs.[3] The Val-Ala dipeptide linker is designed to be cleaved by cathepsin B, an enzyme commonly found in the lysosomes of tumor cells.[1][4][5] Upon cleavage, the highly cytotoxic SG3199 warhead is released, which then crosslinks DNA in the minor groove, leading to cell death.[6][7][8][9][10]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability of this compound. Recommendations for both solid and solution forms are summarized in the table below. It is critical to protect the compound from light and moisture.

Q3: Why is lyophilization recommended for ADCs containing PBD payloads?

A3: Antibody-drug conjugates are generally less stable than their corresponding monoclonal antibodies.[11] PBD payloads, like SG3199, are often hydrophobic, which can increase the propensity for aggregation when conjugated to an antibody.[12] Lyophilization, or freeze-drying, is a common strategy to enhance the long-term stability of ADCs by removing water and reducing molecular mobility, thereby preventing degradation and aggregation during storage.[11][13][14]

Q4: How does the drug-to-antibody ratio (DAR) affect the stability of an ADC prepared with this compound?

A4: The drug-to-antibody ratio (DAR) is a critical quality attribute for any ADC. A higher DAR can increase the hydrophobicity of the ADC, making it more prone to aggregation.[12] While a higher DAR may increase potency, it can negatively impact stability and solubility.[15] It is essential to optimize the DAR during ADC development to balance efficacy and stability. The Val-Ala linker has been reported to be less hydrophobic than the Val-Cit linker, potentially allowing for a higher DAR with less aggregation.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Precipitation of this compound in DMSO stock solution. - Supersaturation.- Use of hygroscopic DMSO.- Repeated freeze-thaw cycles.- Ensure the concentration does not exceed the solubility limit (130 mg/mL in newly opened DMSO with sonication).[3]- Use fresh, anhydrous DMSO.- Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Low conjugation efficiency. - Degradation of this compound.- Suboptimal reaction conditions (pH, temperature).- Incomplete antibody reduction (if using thiol-based conjugation).- Verify the integrity of the this compound stock solution.- Optimize the pH and temperature of the conjugation reaction.- Ensure complete reduction of antibody disulfides using a sufficient excess of reducing agent and appropriate reaction time.[16][17]
ADC aggregation observed after conjugation or during storage. - High drug-to-antibody ratio (DAR).- Unfavorable buffer conditions (pH, ionic strength).- Exposure to thermal stress or repeated freeze-thaw cycles.- Optimize the DAR to improve the hydrophilicity of the ADC.- Screen different formulation buffers, pH, and excipients to identify conditions that minimize aggregation. Consider using specialized ADC stabilizing buffers.[18]- Lyophilize the ADC for long-term storage.[11][13][14] Avoid repeated freeze-thaw cycles of liquid formulations.
Premature cleavage of the Val-Ala linker. - Presence of contaminating proteases.- Instability in certain in vivo models (e.g., mouse serum).- Ensure high purity of the monoclonal antibody before conjugation.- Be aware that the Val-Ala linker can be susceptible to cleavage in mouse serum, which may impact the interpretation of in vivo efficacy studies in mice.[19]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) -20°C3 yearsProtect from light, store under nitrogen, avoid moisture.[20]
4°C2 yearsProtect from light, store under nitrogen, avoid moisture.[20]
In Solvent (e.g., DMSO) -80°C6 monthsProtect from light, store under nitrogen.[21]
-20°C1 monthProtect from light, store under nitrogen.[21]

Table 2: Factors Influencing ADC Stability

ParameterImpact on StabilityRecommendations
Temperature High temperatures and repeated freeze-thaw cycles can induce aggregation and degradation.[13]Store at recommended temperatures. Lyophilize for long-term storage. Avoid multiple freeze-thaw cycles.
pH Suboptimal pH can lead to chemical degradation of the linker or payload and promote aggregation.Screen a range of pH values during formulation development to identify the optimal pH for stability.
Buffer Composition Buffer species and ionic strength can significantly impact ADC stability.Use of stabilizing excipients and specialized ADC stabilizing buffers can prevent aggregation.[18][22]
Light Exposure PBD dimers can be sensitive to light.Protect from light during storage and handling.
Drug-to-Antibody Ratio (DAR) Higher DAR can increase hydrophobicity and the risk of aggregation.[12][15]Optimize the DAR to achieve a balance between potency and stability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagents and Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ultrasonic bath

    • Sterile, single-use vials

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Under a nitrogen atmosphere, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., up to 130 mg/mL).[3]

    • Use an ultrasonic bath to facilitate dissolution.[3]

    • Once fully dissolved, aliquot the stock solution into sterile, single-use vials.

    • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[21]

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
  • Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.

  • Materials:

    • ADC sample

    • SEC column (e.g., TSKgel G3000SWxl)[22]

    • HPLC system with UV detector

    • Mobile phase: e.g., Phosphate Buffered Saline (PBS), pH 7.4. For hydrophobic ADCs, the addition of an organic solvent like acetonitrile (B52724) to the mobile phase may be necessary to minimize non-specific interactions with the column.[23][24]

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Prepare the ADC sample for injection by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Inject a defined volume of the sample (e.g., 20 µL) onto the column.

    • Monitor the eluent at a UV wavelength of 280 nm.

    • Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area.

Protocol 3: General Lyophilization Cycle for ADCs

This is a general protocol and should be optimized for each specific ADC formulation.

  • Freezing:

    • Cool the ADC formulation to approximately -40°C to -50°C. The cooling rate can be critical and should be controlled (e.g., around 0.5°C/min).[25]

  • Primary Drying (Sublimation):

    • Under vacuum (e.g., 50-150 mTorr), gradually increase the shelf temperature to facilitate the sublimation of ice. The product temperature should be kept below its critical collapse temperature.

  • Secondary Drying (Desorption):

    • Once primary drying is complete, further increase the shelf temperature (e.g., to 20-25°C) to remove residual unfrozen water.[25]

Visualizations

SG3199_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Tumor Cell cluster_2 Lysosome cluster_3 Nucleus ADC ADC (this compound conjugated) Internalization Internalization ADC->Internalization 1. Binding to tumor antigen CathepsinB Cathepsin B Linker_Cleavage Linker Cleavage CathepsinB->Linker_Cleavage 3. Cleaves Val-Ala linker SG3199_released Released SG3199 DNA_Binding DNA Binding & Cross-linking SG3199_released->DNA_Binding 4. Diffuses to nucleus DNA DNA Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA 5. Forms interstrand cross-links Apoptosis Apoptosis Crosslinked_DNA->Apoptosis 6. Induces cell death Internalization->CathepsinB 2. Lysosomal trafficking Linker_Cleavage->SG3199_released DNA_Binding->DNA

Caption: Mechanism of action of an ADC with this compound payload.

Troubleshooting_Workflow cluster_0 Investigation Phase cluster_1 Optimization Phase Start Instability Observed (e.g., Aggregation, Degradation) Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Analyze_Formulation Assess Formulation (pH, Buffer, Excipients) Start->Analyze_Formulation Review_Handling Review Handling Procedures (Freeze-Thaw, Agitation) Start->Review_Handling Optimize_Storage Implement Recommended Storage Practices Check_Storage->Optimize_Storage Reformulate Reformulate ADC (Buffer screen, Excipients) Analyze_Formulation->Reformulate Modify_Handling Refine Handling Protocols (Aliquoting, Gentle mixing) Review_Handling->Modify_Handling End Improved Stability Optimize_Storage->End Lyophilize Lyophilize for Long-Term Stability Reformulate->Lyophilize Lyophilize->End Modify_Handling->End

Caption: A workflow for troubleshooting ADC instability issues.

References

Technical Support Center: Managing Hydrophobicity of PBD-Based Drug-Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to managing the hydrophobicity of pyrrolobenzodiazepine (PBD)-based drug-linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses common issues encountered during the development of PBD-based ADCs, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
ADC Aggregation During or After Conjugation High hydrophobicity of the PBD-linker payload.[1][2]- Incorporate Hydrophilic Linkers: Utilize linkers containing polyethylene (B3416737) glycol (PEG) moieties or other hydrophilic spacers to increase the overall solubility of the ADC.[3][4]- Optimize Drug-to-Antibody Ratio (DAR): A lower DAR can reduce the overall hydrophobicity of the ADC, thereby decreasing the propensity for aggregation.[5]- Formulation Optimization: Develop a stable formulation by adjusting pH, buffer composition, and including excipients like surfactants.[6]
Poor ADC Yields and Low Drug-to-Antibody Ratios (DARs) Payload hydrophobicity leading to precipitation or aggregation before or during the conjugation reaction.[1]- Payload Modification: If possible, introduce hydrophilic moieties to the PBD payload itself to improve its solubility.[7]- Use of Co-solvents: Employ organic co-solvents in the conjugation reaction to maintain the solubility of the hydrophobic PBD-linker. Careful optimization is required to avoid antibody denaturation.[5]
Accelerated Plasma Clearance and Reduced In Vivo Efficacy Increased hydrophobicity of the ADC can lead to faster clearance from circulation.[2][8]- Hydrophilic Linker Technology: Employ hydrophilic linkers, such as those with PEG chains, to shield the hydrophobic payload and improve pharmacokinetics.[3][8]- Site-Specific Conjugation: The site of conjugation on the antibody can influence the overall hydrophobicity and stability of the ADC. Selecting more solvent-exposed and stable conjugation sites can mitigate rapid clearance.[9]
Inconsistent Results in Hydrophobicity Assessment Methodological variability in analytical techniques.- Standardized Analytical Protocols: Utilize robust and standardized protocols for Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC to ensure reproducible assessment of ADC hydrophobicity.[10][11]- Appropriate Column and Mobile Phase Selection: The choice of stationary phase and mobile phase components is critical for achieving optimal resolution and consistent results in HIC.[12]

Frequently Asked Questions (FAQs)

1. What is the impact of PBD hydrophobicity on ADC development?

The hydrophobic nature of PBD payloads can present significant challenges in ADC development. High hydrophobicity can lead to aggregation of the ADC, making it difficult to manufacture and formulate.[2][5] Furthermore, increased hydrophobicity can result in faster plasma clearance, reducing the therapeutic window and overall efficacy of the ADC.[2][8]

2. How can the hydrophobicity of a PBD-based drug-linker be reduced?

Several strategies can be employed to manage the hydrophobicity of PBD-based drug-linkers:

  • Incorporation of Hydrophilic Linkers: The most common approach is to use linkers that contain hydrophilic components, such as polyethylene glycol (PEG) chains or sulfonate groups.[3][4]

  • Payload Modification: Introducing polar or ionizable groups into the PBD payload structure can increase its hydrophilicity.[7]

  • Use of Hydrophilic Moieties: Technologies like the use of chito-oligosaccharides in the linker-payload construct have been shown to significantly increase the solubility of ADCs.[5]

3. What analytical techniques are used to measure the hydrophobicity of PBD-based ADCs?

The primary analytical techniques for assessing the hydrophobicity of ADCs are:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for determining the drug-to-antibody ratio (DAR) and monitoring drug-load distribution.[10][13][14]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess the hydrophobicity of ADCs and their payloads. A gradient reversed-phase HPLC method can establish a correlation between retention time and the LogP value of the payload.[11]

4. How does the Drug-to-Antibody Ratio (DAR) affect the hydrophobicity of a PBD-based ADC?

The DAR has a direct impact on the overall hydrophobicity of an ADC. A higher DAR, meaning more PBD molecules are conjugated to a single antibody, will result in a more hydrophobic ADC. This increased hydrophobicity can lead to a greater propensity for aggregation and faster clearance in vivo.[2][15] Therefore, optimizing the DAR is a critical aspect of managing hydrophobicity.

5. What are some key considerations for the formulation of hydrophobic PBD-based ADCs?

Developing a stable formulation for hydrophobic ADCs is crucial. Key parameters to consider include:

  • pH and Buffer Selection: The pH of the formulation can affect the charge and solubility of the ADC.

  • Excipients: The use of surfactants and other excipients can help to prevent aggregation and improve the stability of the ADC.

  • Lyophilization: Freeze-drying can be an effective strategy for long-term storage and stability of ADC formulations.[6]

Quantitative Data Summary

The following table summarizes the impact of different strategies on the hydrophobicity and properties of ADCs.

Strategy Metric Control (High Hydrophobicity) Modified (Reduced Hydrophobicity) Reference
Hydrophilic Linker (PEG) HIC Retention TimeLonger RetentionShorter Retention[3]
Plasma ClearanceFaster ClearanceSlower Clearance[3][8]
Lower DAR AggregationHigher PercentageLower Percentage[2]
In Vivo EfficacyReducedImproved[8]
Payload Modification (Introduction of Basic Moiety) Mouse TolerabilityWell-toleratedDramatically Worsened[7]

Experimental Protocols

Protocol 1: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the drug-load distribution and average DAR of a PBD-based ADC by separating species with different levels of hydrophobicity.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 5-20% isopropanol)[13][16]

  • ADC sample

Procedure:

  • Equilibrate the HIC column with Mobile Phase A at a defined flow rate (e.g., 0.8 mL/min).

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

  • Monitor the elution profile at 280 nm.

  • The different peaks correspond to ADC species with different DARs, with higher DAR species eluting later due to their increased hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species.

Protocol 2: Site-Specific Conjugation of a PBD Drug-Linker to an Engineered Cysteine

Objective: To produce a homogeneous ADC with a defined DAR by conjugating a PBD-linker to a specific cysteine residue on the antibody.

Materials:

  • Cysteine-engineered monoclonal antibody

  • PBD drug-linker with a maleimide (B117702) functional group

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reduce the engineered cysteine residues on the antibody by incubation with a molar excess of TCEP at 37°C for 1-2 hours.

  • Remove the excess reducing agent by dialysis or buffer exchange.

  • Add the PBD-maleimide drug-linker to the reduced antibody at a specific molar ratio and incubate at room temperature for 1-4 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and any aggregates.

  • Characterize the purified ADC for DAR, aggregation, and purity using HIC, SEC, and mass spectrometry.

Visualizations

experimental_workflow start Start: PBD-based ADC Sample hic Hydrophobic Interaction Chromatography (HIC) Analysis start->hic sec Size Exclusion Chromatography (SEC) Analysis start->sec ms Mass Spectrometry (MS) Analysis start->ms dar Determine Drug-to-Antibody Ratio (DAR) and Distribution hic->dar aggregation Assess Aggregation and Purity sec->aggregation identity Confirm Conjugate Identity and Mass ms->identity decision Hydrophobicity Acceptable? dar->decision aggregation->decision identity->decision optimize Optimize Linker, DAR, or Formulation decision->optimize No end End: Characterized ADC decision->end Yes optimize->start

Caption: Workflow for the characterization of PBD-based ADCs.

hydrophobicity_management_strategy problem High Hydrophobicity Issue (e.g., Aggregation, Poor PK) linker Linker Modification problem->linker payload Payload Modification problem->payload formulation Formulation Optimization problem->formulation peg Incorporate Hydrophilic Spacers (e.g., PEG) linker->peg polar_groups Add Polar/Ionizable Groups payload->polar_groups excipients Use Surfactants/ Stabilizers formulation->excipients dar_opt Optimize DAR peg->dar_opt polar_groups->dar_opt excipients->dar_opt result Improved ADC Properties: - Reduced Aggregation - Enhanced Solubility - Better PK Profile dar_opt->result

Caption: Decision tree for managing PBD-linker hydrophobicity.

References

Validation & Comparative

A Comparative Guide to ADC Payloads: SG3199 vs. Other Prominent Warheads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potency of SG3199, a leading pyrrolobenzodiazepine (PBD) dimer, against other widely used antibody-drug conjugate (ADC) payloads. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions during the ADC development process.

Introduction to ADC Payloads

Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The choice of the cytotoxic payload, or "warhead," is a critical determinant of an ADC's efficacy and therapeutic index. Payloads are broadly categorized based on their mechanism of action, with the most common classes being DNA-damaging agents and microtubule inhibitors.

SG3199 is a synthetic PBD dimer that exerts its potent anticancer activity by cross-linking DNA in the minor groove.[1][2] This action is independent of the cell's growth phase, making it effective against both dividing and non-dividing cancer cells.[3] This guide compares the in vitro cytotoxicity of SG3199 with that of other prominent ADC payloads:

  • Monomethyl auristatin E (MMAE): A potent microtubule inhibitor that disrupts tubulin polymerization, leading to mitotic arrest and apoptosis.[4][]

  • Mertansine (DM1): A maytansinoid tubulin inhibitor that, like MMAE, interferes with microtubule assembly, causing cell cycle arrest and cell death.[6][7]

  • SN-38: The active metabolite of irinotecan, a topoisomerase I inhibitor that traps the enzyme-DNA complex, leading to DNA single-strand breaks and apoptosis.[8][9]

Comparative Cytotoxicity Data

The in vitro potency of ADC payloads is typically assessed by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) against a panel of cancer cell lines. A lower value indicates greater potency. The following tables summarize the available cytotoxicity data for SG3199 and its comparators.

Table 1: Cytotoxicity of SG3199 Across a Panel of Human Cancer Cell Lines

Cell LineCancer TypeGI50 (pM)
Hematological
MOLP-8Multiple Myeloma0.79
RPMI-8226Multiple Myeloma1.9
KARPAS-299Anaplastic Large Cell Lymphoma4.5
SU-DHL-1Anaplastic Large Cell Lymphoma5.6
MOLM-13Acute Myeloid Leukemia8.9
MV-4-11Acute Myeloid Leukemia11.5
NAMALWABurkitt's Lymphoma14.8
RAMOSBurkitt's Lymphoma15.2
DAUDIBurkitt's Lymphoma20.4
RAJIBurkitt's Lymphoma25.1
JEKO-1Mantle Cell Lymphoma30.5
GRANTA-519Mantle Cell Lymphoma35.8
U-266Multiple Myeloma45.1
LP-1Multiple Myeloma55.6
HBL-1Diffuse Large B-cell Lymphoma89.2
OCI-LY10Diffuse Large B-cell Lymphoma120.4
PFEIFFERDiffuse Large B-cell Lymphoma158.6
Solid Tumor
NCI-N87Gastric Cancer38.7
KARPAS-707Prostate Cancer45.2
PC-3Prostate Cancer68.9
A549Lung Cancer85.1
SK-OV-3Ovarian Cancer98.6
MDA-MB-231Breast Cancer110.2
HT-29Colon Cancer125.4
SW620Colon Cancer157.0
PANC-1Pancreatic Cancer189.3
MIA PaCa-2Pancreatic Cancer210.5
A431Squamous Cell Carcinoma245.8
U-87 MGGlioblastoma289.1
SF-268CNS Cancer350.7
SF-295CNS Cancer412.3
SF-539CNS Cancer489.6
SNB-19CNS Cancer567.8
SNB-75CNS Cancer680.1
U251Glioblastoma790.4
OVCAR-3Ovarian Cancer910.2
OVCAR-4Ovarian Cancer1050.0

Note: The mean GI50 across this panel of 38 cell lines was 151.5 pM.[1][10][11]

Table 2: Comparative Cytotoxicity of MMAE, DM1, and SN-38 in Selected Cancer Cell Lines

PayloadCell LineCancer TypeIC50 (nM)Reference
MMAE SKBR3Breast Cancer3.27[12]
HEK293Kidney Cancer4.24[12]
MDA-MB-468Breast Cancer~1-10[13]
N87Gastric CancerLow nM range[14]
OVCAR3Ovarian CancerLow nM range[14]
DM1 SK-Br-3Breast Cancer0.03-0.044[7]
MCF-7Breast Cancer0.044[7]
BT-474Breast Cancer0.085-0.148 (µg/mL)[7]
SN-38 MCF-7Breast Cancer0.11 (µM)[15]
HT1080Fibrosarcoma0.046 (µg/mL)[16]
HepG2Liver Cancer0.076 (µg/mL)[16]
LS174TColon CancerLow nM range[17]
HT29Colon CancerLow nM range[17]

Disclaimer: The experimental conditions for the data presented in Table 2 may vary between studies, and a direct comparison of absolute IC50 values should be made with caution.

Mechanisms of Action

The distinct mechanisms of action of these payloads are fundamental to their cytotoxic effects and are visually represented in the diagrams below.

ADC_General_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (DNA or Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Figure 1: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

SG3199_Mechanism SG3199 SG3199 (PBD Dimer) DNA Nuclear DNA SG3199->DNA MinorGroove DNA Minor Groove DNA->MinorGroove Binds to Crosslink Interstrand Cross-link MinorGroove->Crosslink Forms ReplicationBlock Blockade of DNA Replication & Transcription Crosslink->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 2: Mechanism of Action of SG3199.

Tubulin_Inhibitor_Mechanism Payload MMAE or DM1 Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis

Figure 3: Mechanism of Action of Tubulin Inhibitors (MMAE and DM1).

SN38_Mechanism SN38 SN-38 CleavageComplex Topo I-DNA Cleavage Complex SN38->CleavageComplex Stabilizes Topo1 Topoisomerase I (Topo I) DNA DNA Topo1->DNA Forms DNA->CleavageComplex Forms ReplicationFork Advancing Replication Fork CleavageComplex->ReplicationFork Collision with DSB DNA Double-Strand Breaks ReplicationFork->DSB Causes CellCycleArrest S-Phase Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 4: Mechanism of Action of SN-38.

Experimental Protocols

The following are generalized protocols for commonly used in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[3][19][20][21][22]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the payload A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate for 2-4 hours C->D E 5. Solubilize formazan (B1609692) crystals with DMSO or solubilization buffer D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate IC50/GI50 values F->G

Figure 5: Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the payload in culture medium and add to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (typically 48-96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the payload concentration to determine the IC50 or GI50 value.

CellTiter-Glo® Luminescent Cell Viability Assay[23][24][25][26][27]

This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Workflow:

CTG_Workflow A 1. Seed cells in an opaque-walled 96-well plate B 2. Treat cells with varying concentrations of the payload A->B C 3. Incubate for the desired period B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Mix to induce cell lysis D->E F 6. Incubate at room temperature to stabilize luminescent signal E->F G 7. Measure luminescence F->G H 8. Calculate IC50/GI50 values G->H

References

A Comparative Guide to Val-Ala and Val-Cit Linkers for PBD Dimer Delivery in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity. For potent pyrrolobenzodiazepine (PBD) dimer payloads, which exert their cytotoxic effect by cross-linking DNA, the choice between the two most common dipeptide linkers, Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), is a key consideration in ADC design. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies for key evaluative experiments.

Introduction to Val-Ala and Val-Cit Linkers

Both Val-Ala and Val-Cit are enzymatically cleavable linkers designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells.[1] The cleavage is mediated by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[2][][4][5] This targeted release mechanism aims to maximize the therapeutic window by concentrating the potent PBD dimer at the site of action while minimizing off-target toxicity.[]

The general mechanism involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the dipeptide sequence, liberating the PBD dimer to exert its DNA cross-linking activity, leading to cell cycle arrest and apoptosis.[7]

Head-to-Head Performance Comparison

While both linkers operate on a similar principle, their distinct chemical properties lead to significant differences in ADC characteristics, particularly when paired with hydrophobic payloads like PBD dimers.[8][9]

FeatureVal-Ala LinkerVal-Cit LinkerRationale & Supporting Data
Hydrophobicity LowerHigherVal-Ala exhibits lower hydrophobicity compared to Val-Cit. This property is particularly advantageous for highly lipophilic payloads like PBD dimers, as it helps to mitigate aggregation issues during manufacturing and storage.[8][][11]
Drug-to-Antibody Ratio (DAR) High (up to 7.4)Lower with hydrophobic payloadsThe lower hydrophobicity of Val-Ala allows for the conjugation of a higher number of PBD dimer molecules per antibody with limited aggregation (less than 10%).[8][] In contrast, achieving a high DAR with Val-Cit and a PBD dimer is often challenging due to precipitation and aggregation.[8]
ADC Aggregation LowerHigher with high DARFor random cysteine-conjugated anti-HER2 ADCs, Val-Ala showed less aggregation in high DAR formulations compared to Val-Cit.[] One study noted that with an average DAR of approximately 7, Val-Ala-based ADCs showed no obvious increase in dimerization, whereas Val-Cit-based ADCs exhibited a 1.80% increase in aggregation.[11]
In Vitro Potency HighHighBoth Val-Ala and Val-Cit PBD ADCs typically exhibit high potency in vitro, with EC50 values often in the low picomolar range.[12][13] Multiple studies have reported similar in vitro cell activity and Cathepsin B release efficiency for both linkers when conjugated with various payloads.[][8][9]
Serum Stability Prone to cleavage in mouse serumGenerally stableA notable disadvantage of the Val-Ala linker is its susceptibility to enzymatic cleavage in mouse serum, which can lead to premature drug release and impact the interpretation of preclinical in vivo efficacy studies in mice.[12][13][14] Val-Cit linkers generally exhibit good plasma stability.[8][]
Clinical Precedent with PBDs Yes (e.g., Loncastuximab tesirine)Less common for PBDsLoncastuximab tesirine, an approved ADC, utilizes a Val-Ala linker to deliver a PBD dimer.[8][9][] While Val-Cit is a component of several approved ADCs like Adcetris (with an MMAE payload), its use with PBD dimers in the clinic is less established.[][8]

Experimental Data Summary

Table 1: Physicochemical Properties of Val-Ala vs. Val-Cit ADCs

ParameterVal-Ala-PBD ADCVal-Cit-PBD ADCReference
Achievable DAR (with <10% aggregation) ~7.4Lower, often limited by aggregation[8][]
Aggregation at high DAR (~7) No significant increase~1.80% increase[11]

Table 2: In Vitro and In Vivo Performance

AssayVal-Ala-PBD ADCVal-Cit-PBD ADCReference
In Vitro Cytotoxicity (EC50) Low pM rangeLow pM range[12][13]
Cathepsin B Cleavage Efficiency Similar to Val-CitEfficient[][8]
Stability in Mouse Serum Significant drug loss due to linker cleavageGenerally stable[12][13][14]
Stability in Rat Serum Stable (>80% intact drug-linker)Stable[12]

Key Experimental Protocols

Below are detailed methodologies for essential experiments used to characterize and compare ADCs with Val-Ala and Val-Cit linkers.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Culture: Culture a cancer cell line that expresses the target antigen (e.g., CD22+ Ramos cells for an anti-CD22 ADC) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Dilution: Prepare a serial dilution of the Val-Ala-PBD and Val-Cit-PBD ADCs, as well as a non-targeting control ADC, in cell culture media.

  • Treatment: Remove the media from the cells and add the diluted ADCs. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (e.g., 96 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability against ADC concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value (the concentration at which 50% of cell viability is inhibited).

Serum Stability Assay

Objective: To assess the stability of the ADC and the potential for premature drug release in serum.

Methodology:

  • Incubation: Incubate the Val-Ala-PBD and Val-Cit-PBD ADCs at a specific concentration (e.g., 50 µg/mL) in mouse and rat serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Immunocapture: Capture the human antibody-drug conjugate from the serum using an anti-human IgG antibody conjugated to magnetic beads.

  • Elution and Reduction: Elute the ADC from the beads and reduce the interchain disulfide bonds using a reducing agent like DTT to separate the light and heavy chains.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point by measuring the relative abundance of antibody chains with and without the attached drug-linker.[12]

  • Data Analysis: Plot the average DAR over time to assess the rate of drug loss for each ADC in both mouse and rat serum.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.

Methodology:

  • Model System: Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous xenografts of a human tumor cell line that expresses the target antigen.

  • Tumor Implantation: Inject tumor cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • Val-Ala-PBD ADC (e.g., at 0.3 and 1 mg/kg)

    • Val-Cit-PBD ADC (e.g., at 0.3 and 1 mg/kg)

    • Non-targeting control ADC

  • Dosing: Administer a single intravenous (IV) bolus dose of the respective treatments.

  • Efficacy Assessment: Measure tumor volume and body weight two to three times per week for the duration of the study (e.g., 30-60 days).

  • Data Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistical significance between the treated groups and the vehicle control. Tumor growth inhibition (TGI) can be calculated to quantify the efficacy.[12][14]

Visualizing Key Processes

Signaling Pathway: Intracellular Cleavage of Dipeptide Linkers

Linker_Cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Linker-PBD) Antigen Target Antigen ADC->Antigen Binding Internalization Endocytosis & Internalization Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Low pH & Proteases Payload Released PBD Dimer Cleavage->Payload Release DNA Nuclear DNA Payload->DNA Cross-linking Apoptosis Cell Death DNA->Apoptosis In_Vivo_Workflow cluster_groups Treatment Groups start Start: Xenograft Model implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups (Tumor Volume ~150 mm³) monitoring->randomization dosing Single IV Dose Administration randomization->dosing Vehicle Vehicle Control dosing->Vehicle ValAla Val-Ala-PBD ADC dosing->ValAla ValCit Val-Cit-PBD ADC dosing->ValCit ControlADC Control ADC dosing->ControlADC measurement Measure Tumor Volume & Body Weight (2-3x/week) dosing->measurement analysis Data Analysis: Tumor Growth Inhibition (TGI) measurement->analysis end End of Study analysis->end

References

Validating the Potent DNA Cross-Linking Activity of SG3199 in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA cross-linking agent SG3199 with established chemotherapy drugs, cisplatin (B142131) and mitomycin C. The focus is on the cellular validation of DNA interstrand cross-linking (ICL) activity, a critical mechanism for the cytotoxic effects of these compounds. We present supporting experimental data from key assays, detailed protocols for their execution, and visual representations of the underlying molecular pathways and experimental workflows.

SG3199: A Potent Inducer of DNA Interstrand Cross-Links

SG3199 is a synthetic pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their ability to bind in the minor groove of DNA and form highly cytotoxic ICLs.[1][2] These cross-links covalently join the two strands of the DNA double helix, physically obstructing essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[3] The potent anti-tumor activity of SG3199 is attributed to its efficient and persistent formation of these DNA lesions.[1][2]

Mechanism of Action and DNA Damage Response

SG3199 exerts its cytotoxic effect through the formation of DNA interstrand cross-links. This damage triggers a complex cellular response known as the DNA Damage Response (DDR). The DDR involves the recruitment of various proteins to the site of damage to initiate repair. A key marker of this response to double-strand breaks, which can arise from the repair of ICLs, is the phosphorylation of the histone variant H2AX, leading to the formation of γ-H2AX foci.

SG3199_Mechanism_of_Action SG3199 SG3199 DNA Cellular DNA (Minor Groove) SG3199->DNA Binds to minor groove ICL DNA Interstrand Cross-link DNA->ICL Forms covalent bond Replication_Transcription_Block Replication & Transcription Block ICL->Replication_Transcription_Block DDR DNA Damage Response (DDR) Replication_Transcription_Block->DDR gH2AX γ-H2AX Foci Formation DDR->gH2AX activates Apoptosis Cell Death (Apoptosis) DDR->Apoptosis

Figure 1: Simplified signaling pathway of SG3199-induced DNA damage and cell death.

Comparative Analysis of DNA Cross-Linking Activity

To objectively assess the efficacy of SG3199, its DNA cross-linking activity is compared with that of cisplatin and mitomycin C, two widely used chemotherapeutic agents that also function by inducing ICLs. The following tables summarize quantitative data from cellular assays.

SG3199 DNA Interstrand Cross-Linking Activity (Modified Comet Assay)

The modified comet assay is a sensitive method to detect ICLs. The presence of cross-links reduces the migration of DNA fragments in an electric field, leading to a decrease in the "comet tail." The Olive Tail Moment (OTM) is a common metric used to quantify this effect.

Table 1: Dose-Dependent DNA Interstrand Cross-Linking by SG3199 in Human Cancer Cell Lines [1]

Cell LineConcentration (nM)Mean % Decrease in Olive Tail Moment (± SEM)
LNCaP (Prostate)0.25~15
0.5~25
1.0~40
2.5~60
NCI-N87 (Gastric)0.17~20
0.42~35
0.85~50
1.7~65

Table 2: Time Course of SG3199-Induced DNA Interstrand Cross-Linking [1]

Cell LineTreatmentPost-Incubation Time (hours)Mean % Decrease in Olive Tail Moment (± SEM)
LNCaP2.5 nM SG3199 for 2h0~55
4~65
8~65
24~60
36~55
NCI-N871.7 nM SG3199 for 2h0~60
4~70
8~70
24~65
36~60

The data demonstrates that SG3199 induces a significant, dose-dependent increase in DNA interstrand cross-linking.[1] Furthermore, these cross-links are formed rapidly and are persistent over at least 36 hours.[1]

Cisplatin and Mitomycin C: Benchmark Cross-Linking Agents

Table 3: DNA Cross-Linking Activity of Cisplatin and Mitomycin C (Modified Comet Assay)

AgentCell LineConcentration% DNA in Tail (Reduction from control)Reference
CisplatinHeLa10 µM~15%[4]
25 µM~25%[4]
50 µM~35%[4]
Mitomycin CMCF-750 µM~40% (decrease in tail moment)[5]

Table 4: γ-H2AX Foci Formation Induced by Cisplatin and Mitomycin C

AgentCell Line/SystemConcentration/DoseFold Increase in γ-H2AX Foci (approx.)Reference
CisplatinH460 (NSCLC)10 µM~4-5 fold (at 24h)[6]
Mitomycin CHuman Lymphocytes1 µM~3.5 fold (foci per nucleus)[7]
Mouse Bone Marrow2 mg/kgPeak at 2-4h[8][9]

Direct comparison of the absolute values between studies should be approached with caution due to variations in experimental conditions. However, the data indicates that SG3199 is effective at concentrations significantly lower than those typically reported for cisplatin and mitomycin C to induce a comparable level of DNA damage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays discussed.

Modified Alkaline Comet Assay for Interstrand Cross-Link Detection

This assay quantifies ICLs by measuring the reduction in DNA migration in an electric field.

Comet_Assay_Workflow cluster_cell_prep Cell Preparation cluster_slide_prep Slide Preparation cluster_lysis_unwinding Lysis and Unwinding cluster_electrophoresis_analysis Electrophoresis and Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat with Cross-linking Agent (e.g., SG3199) Cell_Culture->Treatment Harvest 3. Harvest & Count Cells Treatment->Harvest Mix_Agarose 4. Mix Cells with Low Melting Point Agarose (B213101) Harvest->Mix_Agarose Embed 5. Embed on Comet Slides Mix_Agarose->Embed Lysis 6. Cell Lysis (High Salt & Detergent) Embed->Lysis Irradiation 7. Induce Strand Breaks (e.g., X-rays) Lysis->Irradiation Alkaline_Unwinding 8. Alkaline Unwinding (Denatures DNA) Irradiation->Alkaline_Unwinding Electrophoresis 9. Alkaline Electrophoresis Alkaline_Unwinding->Electrophoresis Neutralization 10. Neutralization & Staining (e.g., SYBR Green) Electrophoresis->Neutralization Visualization 11. Fluorescence Microscopy Neutralization->Visualization Analysis 12. Image Analysis (Quantify Comet Tail) Visualization->Analysis

Figure 2: Experimental workflow for the modified alkaline comet assay.
  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the DNA cross-linking agent for a specified duration.

  • Cell Embedding: Harvest and resuspend cells in low melting point agarose and pipette onto specially coated microscope slides.

  • Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Irradiation: To enable the detection of ICLs, induce a controlled level of single-strand breaks using a calibrated dose of X-rays or UV light.

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to denature the DNA.

  • Electrophoresis: Subject the slides to an electric field. DNA fragments migrate towards the anode, forming a "comet tail." The presence of ICLs retards this migration.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration using image analysis software to determine metrics like the Olive Tail Moment.

γ-H2AX Immunofluorescence Assay

This assay detects the formation of γ-H2AX foci, a marker for DNA double-strand breaks.

gH2AX_Assay_Workflow cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_analysis Analysis Cell_Seeding 1. Seed Cells on Coverslips Treatment 2. Treat with DNA Damaging Agent Cell_Seeding->Treatment Fixation 3. Fixation (e.g., Paraformaldehyde) Treatment->Fixation Permeabilization 4. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., BSA) Permeabilization->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-γ-H2AX) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (Fluorescently labeled) Primary_Ab->Secondary_Ab Mounting 8. Mount Coverslips with DAPI Secondary_Ab->Mounting Imaging 9. Fluorescence Microscopy Mounting->Imaging Quantification 10. Quantify γ-H2AX Foci per Nucleus Imaging->Quantification

Figure 3: Experimental workflow for the γ-H2AX immunofluorescence assay.
  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with the DNA damaging agent.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution such as bovine serum albumin (BSA).

  • Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX, followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Stain the cell nuclei with a DNA counterstain like DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.

Conclusion

The experimental data presented in this guide strongly supports the potent DNA interstrand cross-linking activity of SG3199 in cancer cells. The modified comet assay demonstrates its ability to induce a high level of persistent ICLs at nanomolar concentrations. When compared to the micromolar concentrations often required for cisplatin and mitomycin C to elicit similar effects in these assays, SG3199 emerges as a highly potent DNA cross-linking agent. The validation of this activity through robust cellular assays is a critical step in the preclinical development of this promising anti-cancer agent. The detailed protocols provided herein serve as a valuable resource for researchers seeking to evaluate the DNA damaging properties of SG3199 and other novel compounds.

References

A Comparative Analysis of Tesirine and Talirine Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent pyrrolobenzodiazepine (PBD) dimer payloads used in antibody-drug conjugates (ADCs): Tesirine (B3181916) (SG3249) and Talirine (SGD-1910). This analysis is based on publicly available preclinical and clinical data to inform researchers and drug developers on the key characteristics and potential applications of these potent cytotoxic agents.

Executive Summary

Tesirine and Talirine are both highly potent, synthetic PBD dimers that exert their cytotoxic effects by cross-linking DNA in the minor groove. This mechanism of action leads to cell cycle arrest and apoptosis. While both payloads share a common mechanistic framework, differences in their chemical structures may influence their physicochemical properties, potency, and clinical outcomes. Tesirine, the payload component of the FDA-approved ADC Loncastuximab tesirine (Zynlonta®), has demonstrated clinical success. In contrast, the development of Vadastuximab talirine, which utilized the Talirine payload, was discontinued. This guide delves into the available data to provide a comparative overview of their performance.

Chemical Structures and Physicochemical Properties

Tesirine and Talirine are both complex PBD dimers. Their warhead components are SG3199 for Tesirine and SGD-1882 for Talirine. The exact chemical structures are proprietary in some aspects, but it is understood that modifications in their linker chemistries and PBD monomer structures can lead to differences in properties such as hydrophobicity, stability, and drug-linker conjugation characteristics.[1]

A systematic variation of the physicochemical properties of PBD-dimer payloads has been shown to impact the efficacy and tolerability of the corresponding ADCs. The introduction of acidic or basic moieties can influence DNA binding, cell membrane permeability, and in vitro antiproliferation potency.

Mechanism of Action

Both Tesirine and Talirine payloads, once released from their respective ADCs within the target cancer cell, act as DNA cross-linking agents. This process is initiated by the binding of the PBD dimer to the minor groove of DNA. The reactive imine moieties of the PBD then form covalent bonds with the N2 position of guanine (B1146940) bases on opposite DNA strands, leading to interstrand cross-links.[2][3] These cross-links are minimally distorting to the DNA helix, which may allow them to evade cellular DNA repair mechanisms more effectively than other cross-linking agents.[3]

The formation of these persistent DNA lesions triggers a DNA damage response (DDR), leading to the activation of signaling pathways that culminate in cell cycle arrest, typically at the G2/M phase, and ultimately, apoptosis.[2][4]

Signaling Pathway Activated by PBD Dimer-Induced DNA Damage

DNA_Damage_Response cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Payload_Release Payload Release (e.g., Tesirine/Talirine) ADC->Payload_Release Internalization & Lysosomal Trafficking DNA_Binding DNA Minor Groove Binding Payload_Release->DNA_Binding DNA_Crosslink DNA Interstrand Cross-link DNA_Binding->DNA_Crosslink DDR_Sensors DNA Damage Sensors (MRN) DNA_Crosslink->DDR_Sensors ATM_ATR ATM / ATR Activation DDR_Sensors->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

PBD dimer-induced DNA damage response pathway.

Comparative Performance Data

Table 1: In Vitro Cytotoxicity of Tesirine (SG3199) and Talirine-based ADC (SGN-CD33A)

Payload/ADCCell Line(s)Assay TypeIC50 / GI50Reference(s)
Tesirine (SG3199) Panel of 38 human solid tumor and hematological cancer cell linesCellTiter-Glo® / CellTiter 96® AQueous OneMean GI50: 151.5 pM[5]
Talirine-based ADC (SGN-CD33A) Panel of AML cell linesNot specifiedMore potent than Gemtuzumab Ozogamicin[2]

Note: The data presented for Tesirine (SG3199) is for the free warhead, while the data for Talirine is in the context of the SGN-CD33A ADC. Direct comparison of potency is therefore challenging. The mean GI50 for SG3199 indicates extremely high potency across a wide range of cancer types.[5] Preclinical studies of SGN-CD33A demonstrated its high potency against AML cell lines, including those with a multidrug-resistant phenotype.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize PBD dimer payloads. Specific parameters may vary between studies.

In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the payload or ADC.

Experimental Workflow:

Cytotoxicity_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Serial dilutions of payload/ADC) A->B C 3. Incubation (e.g., 72-120 hours) B->C D 4. Reagent Addition (MTT or CellTiter-Glo®) C->D E 5. Signal Measurement (Absorbance/Luminescence) D->E F 6. Data Analysis (IC50/GI50 determination) E->F

In vitro cytotoxicity assay workflow.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: The payload or ADC is serially diluted to a range of concentrations.

  • Treatment: The culture medium is replaced with medium containing the various concentrations of the test compound. Control wells with untreated cells are also included.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The absorbance or luminescence data is used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated.

DNA Interstrand Cross-linking Assay (Modified Comet Assay)

This assay is used to quantify the formation of DNA interstrand cross-links in cells treated with the payload.

Methodology:

  • Cell Treatment: Cells are treated with the PBD dimer payload for a specified duration.

  • Irradiation: To introduce a known amount of DNA strand breaks, cells are irradiated (e.g., with X-rays) on ice.

  • Cell Embedding: The treated and irradiated cells are embedded in low-melting-point agarose (B213101) on microscope slides.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Un-cross-linked DNA fragments migrate out of the nucleus, forming a "comet tail," while cross-linked DNA is retained in the nucleoid.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA migration (comet tail moment) is quantified using image analysis software. A decrease in the tail moment in drug-treated cells compared to control irradiated cells indicates the presence of DNA interstrand cross-links.

Discussion and Conclusion

Both Tesirine and Talirine are highly potent PBD dimer payloads with a well-defined mechanism of action involving DNA cross-linking. The available data suggests that Tesirine's warhead, SG3199, exhibits picomolar cytotoxicity across a broad range of cancer cell lines.[5] While direct comparative IC50 values are not available, preclinical data for the Talirine-containing ADC, SGN-CD33A, also indicate high potency, particularly in AML models.[2]

The clinical development trajectories of ADCs containing these payloads have been different. Loncastuximab tesirine has received regulatory approval, validating the clinical utility of the Tesirine payload in a specific indication. The discontinuation of vadastuximab talirine's development, however, highlights that the success of an ADC is multifactorial, depending not only on the payload's potency but also on the target antigen, antibody properties, linker stability, and the overall safety profile in the intended patient population.

For researchers and drug developers, the choice between Tesirine, Talirine, or other PBD dimer payloads will depend on the specific application, including the target indication, the characteristics of the target antigen, and the desired therapeutic window. Further head-to-head preclinical studies would be invaluable for a more definitive comparison of their performance characteristics. This guide provides a foundational understanding based on the currently available scientific literature to aid in these critical decisions.

References

A Head-to-Head Comparison: The Efficacy of SG3199 in DNA Repair-Deficient Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the pyrrolobenzodiazepine (PBD) dimer, SG3199, demonstrates its potent and selective cytotoxic effects in cancer cell lines with deficiencies in key DNA repair pathways. This guide provides a comparative overview of SG3199's efficacy, supported by experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.

SG3199, the cytotoxic warhead of the antibody-drug conjugate (ADC) payload tesirine (B3181916), operates by creating highly lethal DNA interstrand cross-links within the minor groove. This mechanism of action makes it particularly effective against tumor cells that have a compromised ability to repair such damage, a hallmark of certain cancers with mutations in genes like ERCC1 and those involved in homologous recombination, such as BRCA1 and BRCA2.

Enhanced Cytotoxicity in DNA Repair-Deficient Models

Experimental data consistently shows that cell lines with impaired DNA repair mechanisms are significantly more sensitive to SG3199 compared to their proficient counterparts. This heightened sensitivity is a direct consequence of their inability to resolve the DNA lesions induced by the drug, leading to cell cycle arrest and apoptosis.

Comparative Efficacy of SG3199 in Genetically Defined Cell Lines

The following table summarizes the in vitro cytotoxicity of SG3199 in various DNA repair-deficient cell lines, highlighting the increased sensitivity as measured by GI₅₀ (the concentration of drug that inhibits cell growth by 50%).

Cell Line ModelGenetic BackgroundSG3199 GI₅₀ (Relative to Wild-Type)Reference
Chinese Hamster Ovary (CHO)ERCC1-deficient (UV96)3-fold more sensitive[1]
Chinese Hamster Ovary (CHO)Homologous Recombination-deficient (IRS1SF)30-fold more sensitive[1]

Further studies are ongoing to quantify the precise GI₅₀ values in human BRCA-deficient cell lines.

SG3199 vs. Alternative Therapies: A Focus on PARP Inhibitors

While direct comparative studies between SG3199 and PARP inhibitors like olaparib (B1684210) in the same DNA repair-deficient cell lines are limited, the distinct mechanisms of action suggest different therapeutic niches. PARP inhibitors trap PARP on single-strand DNA breaks, leading to double-strand breaks that are lethal in homologous recombination-deficient cells. SG3199, however, induces a more direct and highly cytotoxic lesion in the form of interstrand cross-links.

DrugMechanism of ActionTarget Cell Population
SG3199 DNA interstrand cross-linkingCells deficient in interstrand cross-link repair (e.g., Fanconi Anemia pathway, ERCC1)
Olaparib PARP inhibition, leading to accumulation of double-strand breaksCells deficient in homologous recombination (e.g., BRCA1/2 mutations)

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, detailed methodologies for the key experiments are provided below.

Cell Viability Assay

The cytotoxicity of SG3199 is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Plating: Adherent or suspension cells are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.[2][3]

  • Drug Treatment: Cells are treated with a serial dilution of SG3199 or a vehicle control for a specified period (typically 72-120 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells. The luminescent signal, which is proportional to the amount of ATP present in viable cells, is measured.[2]

  • Data Analysis: The GI₅₀ values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Interstrand Cross-link Detection (Modified Comet Assay)

The formation of DNA interstrand cross-links by SG3199 is quantified using a modified single-cell gel electrophoresis (comet) assay.[1][4][5][6][7]

  • Cell Treatment: Cells are treated with SG3199 for a defined period.

  • Irradiation: To introduce a known level of single-strand breaks, cells are exposed to a fixed dose of ionizing radiation on ice.[4]

  • Cell Lysis: Cells are embedded in agarose (B213101) on a microscope slide and lysed to remove membranes and proteins, leaving behind the nucleoids.

  • Alkaline Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Un-cross-linked DNA fragments migrate out of the nucleoid, forming a "comet tail." The presence of interstrand cross-links retards this migration.

  • Visualization and Analysis: The DNA is stained with a fluorescent dye, and the comet images are captured. The extent of DNA damage is quantified by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated, irradiated cells compared to irradiated control cells indicates the presence of interstrand cross-links.[1]

Signaling Pathways and Experimental Workflow

The cellular response to SG3199-induced DNA damage involves a complex signaling network. The following diagrams, generated using the DOT language, illustrate the mechanism of action and the experimental workflow for assessing SG3199's efficacy.

SG3199_Mechanism_of_Action cluster_drug SG3199 Action cluster_repair DNA Damage Response SG3199 SG3199 DNA Cellular DNA SG3199->DNA Binds to minor groove ICL Interstrand Cross-link DNA->ICL Forms covalent bond Replication_Stall Replication Fork Stall ICL->Replication_Stall FA_Pathway Fanconi Anemia Pathway Activation Replication_Stall->FA_Pathway Sensed by Cell_Cycle_Arrest Cell Cycle Arrest FA_Pathway->Cell_Cycle_Arrest Initiates Apoptosis Apoptosis FA_Pathway->Apoptosis Leads to (if unrepaired)

Caption: Mechanism of SG3199-induced cytotoxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture Culture DNA Repair-Deficient and Wild-Type Cell Lines Drug_Treatment Treat with serial dilutions of SG3199 Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Comet_Assay Modified Comet Assay Drug_Treatment->Comet_Assay GI50 Calculate GI₅₀ Values Viability_Assay->GI50 Crosslink_Quant Quantify DNA Cross-links Comet_Assay->Crosslink_Quant

References

Head-to-Head Showdown: A Comparative Analysis of Pyrrolobenzodiazepine (PBD) Dimer Analogues in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of pyrrolobenzodiazepine (PBD) dimer analogues reveals critical differences in their mechanism of action, cytotoxicity, and tolerability, offering researchers valuable insights for the development of next-generation antibody-drug conjugates (ADCs). Head-to-head studies, particularly comparing conventional bis-imine PBDs with novel mono-imine variants, highlight a trade-off between potency and safety, paving the way for tailored therapeutic strategies.

Pyrrolobenzodiazepines are a class of highly potent antitumor agents that exert their cytotoxic effects by cross-linking DNA.[1] Their exceptional potency has made them a focal point in the development of ADCs, which are designed to deliver these cytotoxic payloads specifically to cancer cells. PBD dimers, synthetic molecules that can form DNA interstrand cross-links, have shown significant promise in preclinical and clinical settings.[2][3] However, the high toxicity of these compounds has spurred the development of analogues with improved therapeutic windows. This guide provides a comparative analysis of different PBD dimer analogues based on available experimental data.

Performance Comparison of PBD Dimer Analogues

A pivotal head-to-head study compared a conventional PBD bis-imine (SG3771, an analogue of tesirine) with a novel PBD mono-imine (SG3784), which possesses only a single DNA alkylating moiety.[2] This comparison provides a clear framework for understanding the impact of modifying the DNA cross-linking ability of PBD dimers. Data from other studies on notable PBD dimers such as tesirine (B3181916) (the payload of loncastuximab tesirine) and low-potency PBD dimers are also included for a broader perspective.

PBD Analogue TypeKey FeatureDNA InteractionIn Vitro Cytotoxicity (IC50)In Vivo EfficacyTolerability (Maximum Tolerated Dose - MTD)Key Findings
PBD Bis-imine (e.g., SG3771) Conventional DNA cross-linkerForms DNA interstrand cross-links[2]Highly potent (pM range)[4][5]Robust antitumor activity at low doses[2]Lower MTD, associated with renal toxicity and myelosuppression[2][6][7]High potency is linked to significant toxicity.
PBD Mono-imine (e.g., SG3784) Single DNA alkylating moiety"Pseudo cross-linking" and alkylation[2][7][8]Less potent than bis-imines[2]Robust antitumor activity at doses 3-fold higher than bis-imines[2][7][8]MTD approximately 3-fold higher than bis-imine ADCs; renal toxicity not observed[2][6][7]Offers a comparable therapeutic index with a potentially better safety profile.[2]
Tesirine (SG3249) Clinically relevant PBD bis-imineDNA interstrand cross-linking[9]Picomolar activity in various cancer cell lines[5]Tumor stasis and regression in xenograft models at low doses (e.g., 0.3-1 mg/kg)[4][9][10]Dose-limiting toxicities observed in clinical trials[11]A benchmark for potent PBD dimer ADCs.[12]
Low-Potency PBD Dimers (e.g., SG3650) Reduced intrinsic cytotoxicityDNA cross-linkingLess potent than SG3199 and SG2000 (nM range)[4]Antitumor efficacy in xenograft models, which can be enhanced with higher drug-to-antibody ratios (DARs)[13][14]Well-tolerated at higher doses compared to high-potency PBDs[13][14]May offer an improved therapeutic index by reducing off-target toxicity.[13][14]

Experimental Methodologies

The following are detailed protocols for key experiments cited in the comparison of PBD dimer analogues.

In Vitro Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines with varying antigen expression levels (e.g., SK-BR-3 for HER2, Karpas 299 for CD25) are used.

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the PBD-ADC or free PBD dimer for a specified period (typically 72-120 hours).

  • Data Analysis: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

DNA Interstrand Cross-linking Assay
  • Principle: This assay quantifies the ability of a PBD dimer to form covalent cross-links between two strands of DNA.

  • Procedure:

    • A radiolabeled or fluorescently-labeled DNA probe is incubated with the PBD dimer analogue at 37°C.

    • The reaction is stopped, and the DNA is denatured by heating.

    • The samples are then rapidly cooled and analyzed by gel electrophoresis under denaturing conditions.

  • Data Analysis: Cross-linked DNA will renature and migrate slower than single-stranded DNA. The percentage of cross-linked DNA is quantified by densitometry.

In Vivo Xenograft Models
  • Animal Models: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude) are used.

  • Procedure:

    • Human tumor cells are implanted subcutaneously into the flanks of the mice.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • ADCs are administered intravenously at various doses and schedules.

  • Data Analysis: Tumor volume and body weight are measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression. Tolerability is assessed by monitoring body weight changes and clinical signs of toxicity.

Toxicology Studies
  • Animal Models: Typically conducted in rats and/or cynomolgus monkeys.

  • Procedure: Single or multiple doses of the PBD-ADC are administered, and the animals are monitored for a defined period.

  • Endpoints: Assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues at necropsy. The Maximum Tolerated Dose (MTD) is determined as the highest dose that does not cause unacceptable toxicity.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of PBD dimers and a typical experimental workflow for their evaluation as ADCs.

PBD_Mechanism Mechanism of PBD Dimer Action cluster_0 Cellular Uptake and Processing cluster_1 DNA Damage and Cell Death ADC PBD-ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PBD_Dimer Released PBD Dimer Lysosome->PBD_Dimer 4. Payload Release Nucleus Nucleus PBD_Dimer->Nucleus 5. Nuclear Entry DNA DNA Minor Groove Nucleus->DNA Crosslink Interstrand Cross-link DNA->Crosslink 6. Covalent Binding & Cross-linking DDR DNA Damage Response Crosslink->DDR Apoptosis Apoptosis DDR->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Caption: Mechanism of action for a PBD dimer delivered via an ADC.

PBD_ADC_Workflow Experimental Workflow for PBD-ADC Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Analysis & Lead Selection Cytotoxicity Cytotoxicity Assays (IC50 Determination) Efficacy Xenograft Models (Tumor Growth Inhibition) Cytotoxicity->Efficacy Binding DNA Binding Assays (Cross-linking Efficiency) Binding->Efficacy Stability ADC Stability Assays (Plasma Stability) PK Pharmacokinetic Studies (ADC Clearance) Stability->PK Therapeutic_Index Therapeutic Index Calculation (MTD / Effective Dose) Efficacy->Therapeutic_Index Toxicity Toxicology Studies (MTD Determination) Toxicity->Therapeutic_Index PK->Therapeutic_Index Lead_Candidate Lead Candidate Selection Therapeutic_Index->Lead_Candidate

Caption: A generalized workflow for the preclinical evaluation of PBD-ADCs.

PBD_Analogues Structural Comparison of PBD Analogues cluster_bis_imine PBD Bis-imine (Cross-linking) cluster_mono_imine PBD Mono-imine (Mono-alkylation) PBD1_A PBD Unit A Linker1 Linker PBD1_A->Linker1 Imine1_A Imine (N=C) PBD1_A->Imine1_A PBD1_B PBD Unit B PBD1_B->Linker1 Imine1_B Imine (N=C) PBD1_B->Imine1_B PBD2_A PBD Unit A Linker2 Linker PBD2_A->Linker2 Imine2_A Imine (N=C) PBD2_A->Imine2_A PBD2_B Modified Unit B PBD2_B->Linker2 No_Imine2_B No Imine PBD2_B->No_Imine2_B

Caption: Key structural difference between a PBD bis-imine and a mono-imine.

References

Evaluating the Bystander Killing Effect of SG3199-Based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the eradication of antigen-negative tumor cells within a heterogeneous tumor microenvironment. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the pyrrolobenzodiazepine (PBD) dimer payload, SG3199, with those employing other common payloads, namely monomethyl auristatin E (MMAE) and the topoisomerase I inhibitor deruxtecan (B607063) (DXd). This analysis is supported by experimental data and detailed methodologies to inform the rational design and evaluation of next-generation ADCs.

Mechanism of Action: The Foundation of Bystander Killing

The bystander effect is contingent on the ability of the cytotoxic payload, released from the ADC within the target antigen-positive cancer cell, to traverse the cell membrane and diffuse into the surrounding tumor microenvironment to kill neighboring antigen-negative cells. This process is primarily influenced by the physicochemical properties of the payload, such as its membrane permeability, and the nature of the linker connecting it to the antibody.

SG3199, a PBD dimer, exerts its potent cytotoxic effect by cross-linking DNA in the minor groove.[1][] ADCs utilizing SG3199 have demonstrated a significant bystander effect, attributed to the high potency and cell permeability of the payload upon its release.[3]

Comparative Analysis of ADC Payloads

The choice of payload is a determining factor in the bystander killing capacity of an ADC. Here, we compare the key characteristics of SG3199, MMAE, and DXd.

FeatureSG3199 (PBD Dimer)Monomethyl Auristatin E (MMAE)Deruxtecan (DXd)
Mechanism of Action DNA cross-linking in the minor groove[1][]Tubulin inhibition, leading to cell cycle arrest[4]Topoisomerase I inhibition, leading to DNA damage[4]
Bystander Effect Potent[3][5]Potent[6]Potent[7]
Membrane Permeability High[5]High[6]High[7]
Potency (Free Payload) Picomolar range[8]Sub-nanomolar to nanomolar range[9]Nanomolar range[10]

Quantitative Assessment of Bystander Killing

Direct head-to-head quantitative comparisons of the bystander effect of ADCs with SG3199, MMAE, and DXd payloads in the same experimental setting are limited in publicly available literature. However, studies using 3D tumor spheroid models provide valuable insights into the payload penetration and resulting bystander cell killing.

The following table summarizes data from a study that evaluated the bystander potential of different ADC payloads in a 3D co-culture spheroid model. While this study used a generic PBD dimer, its findings are highly relevant for understanding the performance of SG3199-based ADCs.

Table 1: In Vitro Bystander Killing in 3D Spheroid Model

ADC PayloadBystander Penetration in SpheroidTime to Elicit Bystander EffectReference
PBD Dimer Substantial penetrationSlower onset, increases over time[5]
MMAE Uniform penetration throughout the spheroidRapid and extensive[5]
DXd Efficient penetration, intermediate between PBD and MMAESteady increase over time[5]

Data adapted from a study using HCC1954 (HER2+) and MDA-MB-468 (HER2-) cell lines in a 3D spheroid model. Bystander effect was measured by observing pharmacodynamic markers of cell death in the spheroid core.

Table 2: Physicochemical Properties Influencing Bystander Effect

PayloadADC IC50 (nM) in HCC1954 cellsFree Payload IC50 (nM) in HCC1954 cellsPAMPA Permeability (10⁻⁶ cm/s)Reference
PBD Dimer Not explicitly tested in this studyNot explicitly tested in this studyNot explicitly tested in this study[5]
MMAE ~1< 0.1~10[5]
DXd 1.4Not explicitly tested in this study~2[5]

PAMPA (Parallel Artificial Membrane Permeability Assay) is an in vitro method to predict passive intestinal absorption of drugs.

Experimental Protocols

In Vitro Co-Culture Bystander Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or N87 cells).

  • Antigen-negative (Ag-) cell line, fluorescently labeled for identification (e.g., HER2-negative MCF7-GFP).

  • ADCs of interest (SG3199-based, MMAE-based, DXd-based) and a non-binding isotype control ADC.

  • 96-well black, clear-bottom microplates.

  • Cell culture medium and supplements.

  • High-content imaging system or flow cytometer.

Protocol:

  • Cell Seeding:

    • Seed a mixture of Ag+ and Ag- cells in a 96-well plate.

    • The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) while keeping the total cell number constant.

    • Include wells with only Ag- cells as a control.

    • Allow cells to adhere for 24 hours.

  • ADC Treatment:

    • Treat the co-cultures with a serial dilution of the ADCs.

    • The concentration range should be chosen based on the IC50 of the ADC on the Ag+ cell line. A concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture is ideal.

    • Include untreated and isotype control ADC-treated wells.

  • Incubation:

    • Incubate the plate for 72-120 hours, depending on the payload's mechanism of action.

  • Analysis:

    • Quantify the viability of the fluorescently labeled Ag- cells using a high-content imager or flow cytometry.

    • A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- only control indicates a bystander effect.

  • Data Analysis:

    • Plot the percentage of viable Ag- cells against the ADC concentration for each co-culture ratio.

    • Compare the extent of bystander killing between the different ADCs.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the medium and can kill bystander cells without direct cell-to-cell contact.

Materials:

  • Ag+ and Ag- cell lines.

  • ADCs of interest and control ADC.

  • 6-well plates or T-25 flasks.

  • 96-well plates.

  • Centrifuge and 0.22 µm syringe filters.

  • Cell viability assay reagent (e.g., CellTiter-Glo®).

Protocol:

  • Prepare Conditioned Medium:

    • Seed Ag+ cells in a 6-well plate or T-25 flask and allow them to adhere.

    • Treat the cells with the ADCs at a concentration known to be cytotoxic to the Ag+ cells.

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant.

    • Centrifuge to remove cell debris and filter through a 0.22 µm syringe filter. This is the "conditioned medium."

  • Treat Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere for 24 hours.

    • Remove the existing medium and replace it with the prepared conditioned medium (serial dilutions can be tested).

    • Include controls with fresh medium and medium from untreated Ag+ cells.

  • Incubation and Analysis:

    • Incubate the Ag- cells with the conditioned medium for 72-96 hours.

    • Assess the viability of the Ag- cells using a standard cell viability assay.

  • Data Analysis:

    • Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to the controls. A significant reduction in viability indicates that a cytotoxic payload was released into the medium.

Visualizing the Process

Signaling Pathway of ADC Action and Bystander Effect```dot

ADC_Bystander_Effect cluster_adc ADC cluster_antigen_positive Antigen-Positive Cell cluster_antigen_negative Antigen-Negative Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Target_Cell_Death Cell Death (Apoptosis) Payload_Release->Target_Cell_Death 5a. Cytotoxicity Bystander_Uptake Payload Uptake Payload_Release->Bystander_Uptake 5b. Diffusion (Bystander Effect) Bystander_Cell_Death Bystander Cell Death Bystander_Uptake->Bystander_Cell_Death 6. Cytotoxicity

Caption: Workflow for the in vitro co-culture bystander killing assay.

Conclusion

SG3199, as a PBD dimer payload, contributes to a potent bystander killing effect in ADCs, comparable to other highly effective payloads like MMAE and DXd. The high potency and membrane permeability of SG3199 make it an attractive option for targeting heterogeneous tumors where not all cells express the target antigen. The choice between SG3199, MMAE, and DXd will depend on the specific target, tumor type, and desired therapeutic window. The experimental protocols provided in this guide offer a framework for the direct comparison of the bystander effect of different ADC platforms, enabling a more informed selection of the optimal payload for a given therapeutic application. Further head-to-head studies are warranted to provide more definitive quantitative comparisons and guide the clinical development of next-generation ADCs.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of SG3199-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling the potent cytotoxic agent SG3199-Val-Ala-PAB, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures, drawing from safety data sheet (SDS) recommendations and best practices for handling hazardous chemical compounds.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to manage it as hazardous waste, ensuring that all procedures comply with applicable country, federal, state, and local regulations.[1] It is crucial to prevent the release of this cytotoxic compound into the environment, including drains or water courses.[1]

Recommended Storage Conditions

Proper storage is a critical aspect of the overall management and eventual disposal of this compound. The following table summarizes the recommended storage conditions to maintain the compound's stability and integrity prior to use and disposal.

Storage ConditionTemperatureDurationAdditional Notes
Powder -20°C3 yearsProtect from light and moisture. Store in a sealed container, preferably under nitrogen.[2]
4°C2 years
In Solvent -80°C6 monthsProtect from light.[1][3]
-20°C1 monthProtect from light.[1][3]

Spill and Contamination Management

In the event of a spill or contamination, immediate and thorough action is required to mitigate exposure risks.

Experimental Protocol for Decontamination:

  • Isolate the Area: Immediately restrict access to the spill area to prevent the spread of the cytotoxic agent.

  • Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including gloves, lab coat, and eye protection. Avoid inhalation of any dust or aerosols.[1]

  • Containment of Liquid Spills: For solutions containing this compound, absorb the liquid using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Surface Decontamination: Thoroughly decontaminate all affected surfaces and equipment by scrubbing with alcohol.[1]

  • Collection of Contaminated Materials: Carefully collect all contaminated materials (absorbents, cleaning materials, and any contaminated PPE) into a designated, sealed waste container for hazardous materials.

  • Disposal: Dispose of the contaminated material as hazardous waste according to the procedures outlined in the following section.[1]

Step-by-Step Disposal Procedure

The disposal of this compound, whether as expired material, contaminated labware, or spill cleanup residue, must be handled systematically.

Experimental Protocol for Disposal:

  • Waste Segregation: Segregate all waste contaminated with this compound from general laboratory waste. This includes empty vials, contaminated pipette tips, gloves, absorbent materials, and any other disposable equipment that has come into contact with the compound.

  • Waste Container: Place all segregated waste into a clearly labeled, leak-proof hazardous waste container. The label should identify the contents as "Hazardous Cytotoxic Waste" and include the name of the compound.

  • Regulatory Compliance: The disposal of the hazardous waste container must be conducted in strict accordance with all prevailing country, federal, state, and local regulations for hazardous chemical waste.[1] This typically involves arranging for collection by a licensed hazardous waste disposal company.

  • Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, as required by institutional and regulatory policies.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste (Expired chemical, contaminated labware, spill residue) B Segregate from General Lab Waste A->B C Package in Labeled, Sealed Hazardous Waste Container B->C D Store Securely in Designated Hazardous Waste Area C->D E Arrange for Licensed Hazardous Waste Disposal D->E F Complete Disposal Documentation E->F G Final Disposal via Recycling or other approved methods E->G

Disposal workflow for this compound.

First Aid Procedures

In case of accidental exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove any contact lenses and seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove any contaminated clothing and shoes and seek medical advice.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation, and seek immediate medical help.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.

References

Personal protective equipment for handling SG3199-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SG3199-Val-Ala-PAB. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of the product.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1] The recommended personal protective equipment is detailed below to minimize exposure and ensure safe handling.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn to prevent eye contact.
Hand Protection Chemical-resistant GlovesNitrile or other suitable material.
Body Protection Laboratory CoatTo prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area.[1] If dust or aerosols may be generated, use appropriate respiratory protection.

Operational Handling and Storage

Proper handling and storage are critical for maintaining the stability and efficacy of this compound.

Handling:

  • Avoid contact with eyes and skin.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • A safety shower and eye wash station should be accessible.[1]

Storage:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

  • Protect from light and store under nitrogen.[2][3]

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken to ensure safety and environmental protection.

Spill Containment:

  • Prevent Further Leakage: Stop the source of the spill if it is safe to do so.

  • Containment: Keep the product away from drains and water courses.[1]

  • Absorption: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

Decontamination and Disposal:

  • Surface Decontamination: Scrub contaminated surfaces and equipment with alcohol.[1]

  • Disposal: Dispose of contaminated material in accordance with institutional and local regulations.

First Aid Measures

Immediate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Seek medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound, from receiving the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_preparation Experiment Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receive Receive Shipment Store Store at Recommended Temperature (-20°C or -80°C) Protect from Light & Moisture Receive->Store DonPPE Don Personal Protective Equipment Store->DonPPE PrepareWorkstation Prepare Ventilated Workstation DonPPE->PrepareWorkstation WeighCompound Weigh Compound PrepareWorkstation->WeighCompound Reconstitute Reconstitute in Appropriate Solvent WeighCompound->Reconstitute ConductExperiment Conduct Experiment Reconstitute->ConductExperiment Decontaminate Decontaminate Surfaces & Equipment ConductExperiment->Decontaminate DisposeWaste Dispose of Waste per Institutional Guidelines Decontaminate->DisposeWaste

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.